2-Amino-5-bromophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQWUAAWZFIVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558877 | |
| Record name | 2-Amino-5-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38191-34-3 | |
| Record name | 2-Amino-5-bromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38191-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-5-bromophenol (CAS: 38191-34-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-5-bromophenol, a versatile chemical intermediate with significant applications in research and development. This document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on providing practical information for laboratory and development settings.
Core Physicochemical Properties
This compound, with the CAS number 38191-34-3, is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups.[1][2] These groups confer its utility as a building block in the synthesis of more complex molecules. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C6H6BrNO | [1][2][3][4] |
| Molecular Weight | 188.02 g/mol | [1][2][3][4] |
| Melting Point | 125-127 °C (decomposition) | [1][5][6] |
| 99.5-100.5 °C (crude) | [1][5] | |
| 149.5-150.5 °C (literature value) | [1][5] | |
| Appearance | Solid | |
| Purity | 95% - 98% (typical commercial) | [2] |
| Storage Temperature | Room Temperature or 2°C - 8°C | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.
Synthesis from 5-bromo-2-nitrophenol
A prevalent method for the synthesis of this compound involves the reduction of 5-bromo-2-nitrophenol.
Experimental Protocol:
-
Dissolution: Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[1][5]
-
Reduction: Add sodium bisulfite (2.00 g, 85% purity, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.[1][5]
-
Acidification: After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[1][5]
-
Extraction: Extract the mixture three times with diethyl ether (40 mL portions).[1][5]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to yield the crude product.[1][5]
-
Purification: Recrystallize the crude product from an ether/hexane mixture to obtain pure this compound.[1][5]
Synthesis from N-(4-bromo-2-hydroxyphenyl)acetamide
Another documented synthesis route involves the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide.
Experimental Protocol:
-
Suspension: Suspend N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in a mixture of ethanol (30 mL) and 3 M hydrochloric acid (30 mL).[1]
-
Reflux: Heat the suspension to 100 °C (reflux) for 3 hours.[1]
-
Neutralization and Concentration: Add 1 M sodium carbonate (45 mL) to the mixture and remove the ethanol under reduced pressure.[1]
-
Extraction: Extract the residue with dichloromethane (3 x 250 mL).[1]
-
Drying and Concentration: Dry the combined organic phases and concentrate to yield the product.[1]
Applications in Research and Drug Development
This compound serves as a versatile substrate and building block in various research applications.
Research Applications
-
Enzyme Substrate: It is utilized as a substrate for studying the activity of microperoxidases, which are involved in the metabolism of hydrogen peroxide and organic hydroperoxides.[4]
-
Calcium Ion Studies: The compound is also employed in the study of intracellular calcium levels.[4]
Drug Development and Medicinal Chemistry
-
Anticancer Research: this compound has demonstrated anticancer activity against the MCF7 breast cancer cell line, an estrogen receptor-positive cell line.[4] It is hypothesized that its anticancer activity may stem from the inhibition of protein synthesis through DNA binding.[4]
-
Scaffold for Bioactive Molecules: The presence of multiple reactive sites makes it a valuable scaffold for synthesizing derivatives with potential therapeutic properties. For instance, it can be a precursor for bromophenol-indolin-2-one hybrids, which have been investigated for their anticancer activities.[7] Aminophenol derivatives, in general, are important intermediates in the synthesis of various pharmaceuticals.[8]
Hypothetical Signaling Pathway Involvement
While specific signaling pathway interactions of this compound itself are not extensively detailed, its derivatives can be designed to target various cellular pathways. For example, a hypothetical derivative could be synthesized to inhibit a specific kinase involved in a cancer-related signaling cascade.
Safety and Handling
This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][9] It may also cause an allergic skin reaction.[3]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]
-
Wash skin thoroughly after handling.[11]
-
Do not eat, drink, or smoke when using this product.[10][11]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]
In case of accidental release, spills should be cleaned up immediately, avoiding dust generation.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 38191-34-3 | 4656-9-X0 | MDL MFCD03095028 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 38191-34-3 | FA15813 | Biosynth [biosynth.com]
- 5. This compound | 38191-34-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 9. 38191-34-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
2-Amino-5-bromophenol molecular weight and formula
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise summary of the molecular formula and weight for 2-Amino-5-bromophenol.
Physicochemical Data Summary
The essential molecular details of this compound are presented in the table below. This information is critical for a variety of applications, including stoichiometric calculations in chemical reactions, determination of molar concentration for solutions, and as a foundational parameter in structural and computational chemistry.
| Identifier | Value |
| Molecular Formula | C6H6BrNO[1][2][3][4][5] |
| Molecular Weight | 188.02 g/mol [1][2][3][4][5] |
References
Spectroscopic Analysis of 2-Amino-5-bromophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 2-Amino-5-bromophenol, a key intermediate in various synthetic applications. This document is intended to serve as a comprehensive resource, presenting available data in a structured format, outlining experimental methodologies, and visualizing the logical workflow of spectroscopic analysis.
¹H and ¹³C NMR Spectral Data
Table 1: ¹H NMR Spectral Data of this compound [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.08 | bs | - | 1H | Ar-H |
| 6.82 | d | 2 | 1H | Ar-H |
| 6.78 | dd | 8.2 | 1H | Ar-H |
| 6.56 | d | 8 | 1H | Ar-H |
| 4.03 | bs | - | 2H | -NH₂ |
Solvent: CD₃CN, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectral Data of 2-Aminophenol (for comparison)
| Chemical Shift (δ) ppm |
| 144.51 |
| 137.07 |
| 120.16 |
| 117.16 |
| 115.13 |
| 115.05 |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Experimental Protocols
The following is a representative experimental protocol for the synthesis and subsequent NMR analysis of this compound, based on reported literature procedures.[1][2]
Synthesis of this compound:
A general procedure involves the reduction of 5-bromo-2-nitrophenol.[1][2] In a typical reaction, 5-bromo-2-nitrophenol is dissolved in an appropriate solvent, and a reducing agent is added. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude product. Purification is then carried out, often through recrystallization, to obtain pure this compound.[1][2]
NMR Sample Preparation and Analysis:
For ¹H and ¹³C NMR analysis, a sample of the purified this compound is dissolved in a suitable deuterated solvent, such as acetonitrile-d₃ (CD₃CN) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial and depends on the solubility of the compound and the desired resolution of the spectra. The solution is then transferred to an NMR tube.
The NMR spectra are acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to a series of singlets for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Workflow for Spectroscopic Analysis
The logical flow of acquiring and interpreting NMR data for a compound like this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis, NMR data acquisition, and structural analysis of this compound.
References
An In-depth Guide to the Infrared Spectrum of 2-Amino-5-bromophenol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Amino-5-bromophenol. The interpretation of the spectrum is crucial for the structural elucidation and quality control of this compound, which serves as a key intermediate in various synthetic applications, including pharmaceuticals. This document outlines the characteristic vibrational frequencies of its functional groups, presents experimental data, details relevant experimental protocols, and provides a logical workflow for spectral interpretation.
Molecular Structure and Key Functional Groups
This compound is a substituted aromatic compound containing three key functional groups that give rise to characteristic absorption bands in the IR spectrum:
-
Phenolic Hydroxyl (-OH) group: Attached directly to the aromatic ring.
-
Primary Aromatic Amine (-NH₂) group: An amino group attached to the aromatic ring.
-
Substituted Benzene Ring: An aromatic ring with C-H bonds and a specific substitution pattern.
-
Carbon-Bromine (C-Br) bond: A halogen substituent on the ring.
The presence and electronic environment of these groups dictate the features of the molecule's IR spectrum.
Theoretical and Experimental Infrared Absorption Data
The interpretation of an IR spectrum involves correlating observed absorption bands with the vibrational modes of specific functional groups. The expected ranges for these groups are well-established, and for this compound, they are summarized below.
Table 1: General Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |
| Primary Amine -NH₂ | N-H Asymmetric Stretch | 3400 - 3500 | Medium |
| Primary Amine -NH₂ | N-H Symmetric Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Primary Amine -NH₂ | N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |
| Aromatic Ring | C=C Ring Stretch | 1400 - 1600 | Medium, Multiple Bands |
| Phenol C-O | C-O Stretch | 1200 - 1260 | Strong |
| Aromatic Amine C-N | C-N Stretch | 1250 - 1335 | Strong |
| Aromatic C-H | C-H Out-of-Plane Bend | 675 - 900 | Strong |
| Aryl Halide C-Br | C-Br Stretch | 515 - 690 | Medium to Strong |
An experimental IR spectrum of this compound, obtained using a KBr pellet, reveals several distinct peaks that align with these theoretical ranges.[1][2]
Table 2: Experimental IR Peak Assignments for this compound
| Experimental Peak (cm⁻¹) | Assignment | Functional Group Origin |
| 3496 (wide) | O-H Stretch | Phenolic Hydroxyl |
| 3377 | N-H Asymmetric Stretch | Primary Amine |
| 3298 | N-H Symmetric Stretch | Primary Amine |
| 1598 | N-H Bend / C=C Ring Stretch | Primary Amine / Aromatic Ring |
| 1502 | C=C Ring Stretch | Aromatic Ring |
| 1431 | C=C Ring Stretch | Aromatic Ring |
| 1269 | C-N Stretch | Aromatic Amine |
| 1210 | C-O Stretch | Phenolic Hydroxyl |
| 916 | C-H Out-of-Plane Bend | Aromatic Ring |
| 877 | C-H Out-of-Plane Bend | Aromatic Ring |
Spectral Interpretation:
-
3500-3200 cm⁻¹ Region: The spectrum shows three distinct peaks in this high-frequency region.[1][2] The broad absorption at 3496 cm⁻¹ is characteristic of the O-H stretching vibration of the phenol, broadened by hydrogen bonding.[3][4] The two sharper peaks at 3377 cm⁻¹ and 3298 cm⁻¹ are classic indicators of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretches, respectively.[5][6][7]
-
1650-1400 cm⁻¹ Region: The peak at 1598 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration of the primary amine, which often overlaps with aromatic C=C ring stretching vibrations.[5] The absorptions at 1502 cm⁻¹ and 1431 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[3][8]
-
Fingerprint Region (< 1400 cm⁻¹): This region contains several important peaks. The strong band at 1269 cm⁻¹ is assigned to the C-N stretching of the aromatic amine.[5][9] The absorption at 1210 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol.[4][10] The peaks at 916 and 877 cm⁻¹ are due to out-of-plane C-H bending, which is dependent on the ring's substitution pattern.[8] The C-Br stretch is expected at a much lower wavenumber (typically below 700 cm⁻¹) and may not be easily identified or may fall outside the range of some spectrometers.[11][12]
Experimental Protocols
The quality of an IR spectrum is highly dependent on the sample preparation technique. For solid samples like this compound, several methods are common. The experimental data cited was obtained using the KBr pellet technique.[1]
Potassium Bromide (KBr) Pellet Method:
This is one of the most common methods for preparing solid samples for transmission IR spectroscopy.[13]
-
Sample Grinding: Approximately 1-2 mg of the solid sample (this compound) is placed in an agate mortar. About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is added.
-
Mixing: The sample and KBr are intimately ground together with a pestle until the mixture is a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.[14]
-
Pellet Pressing: The powder mixture is transferred into a pellet press die. The die is placed under high pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr and sample mixture into a thin, transparent, or translucent pellet.
-
Analysis: The resulting pellet is removed from the die and placed in a sample holder within the IR spectrometer's beam path for analysis. KBr is used because it is transparent to infrared radiation over a wide range (down to 400 cm⁻¹).[11]
Other Common Methods for Solid Samples:
-
Nujol Mull: The solid is ground with a few drops of a mulling agent, typically mineral oil (Nujol), to form a paste.[14] This paste is then spread between two IR-transparent salt plates (e.g., NaCl or KBr). The Nujol itself has absorption bands (primarily C-H stretches and bends) that will be present in the spectrum.
-
Thin Solid Film: The compound is dissolved in a volatile solvent.[15] A drop of the solution is placed on an IR-transparent salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate for analysis.[15]
Logical Workflow for Spectral Interpretation
The process of interpreting the IR spectrum of a molecule like this compound follows a systematic workflow. This can be visualized to clarify the relationships between the molecular structure, its constituent parts, and the resulting spectral data.
Caption: Workflow for IR spectrum analysis of this compound.
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural confirmation. The presence of a broad O-H stretch, two distinct N-H stretching bands, and characteristic absorptions for the aromatic ring, C-O, and C-N bonds collectively validate the molecule's identity. A systematic approach, combining knowledge of characteristic group frequencies with careful analysis of an experimental spectrum, is essential for accurate interpretation. The protocols and data presented herein serve as a robust guide for researchers and scientists in the fields of chemical synthesis and drug development.
References
- 1. This compound | 38191-34-3 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Amino-5-bromophenol, a key intermediate in pharmaceutical synthesis and a compound of interest in metabolic studies. This document outlines proposed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), details the predicted fragmentation patterns, and presents key quantitative data.
Core Physicochemical and Mass Spectrometry Data
The analysis of this compound by mass spectrometry is fundamentally guided by its molecular structure and isotopic composition. The presence of a bromine atom is a key characteristic, as bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z).
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 186.96328 Da | --INVALID-LINK-- |
| Protonated Molecule [M+H]⁺ (ESI+) | m/z 188/190 | --INVALID-LINK-- |
Predicted Mass Spectrometry Fragmentation
The primary fragmentation events are expected to be:
-
Loss of a bromine radical (Br•): This is a common fragmentation pathway for brominated aromatic compounds.
-
Loss of carbon monoxide (CO): Phenolic compounds often undergo rearrangement and lose CO.
-
Loss of hydrogen cyanide (HCN): A characteristic fragmentation of anilines and other aromatic amines.
-
Sequential loss of fragments: Combinations of the above losses are also expected.
The following table summarizes the predicted major fragment ions for this compound.
| m/z (predicted) | Ion Formula | Proposed Fragmentation Pathway |
| 187/189 | [C₆H₆BrNO]⁺• | Molecular Ion (M⁺•) |
| 108 | [C₆H₆NO]⁺ | M⁺• - Br• |
| 80 | [C₅H₆N]⁺ | [M-Br]⁺ - CO |
| 53 | [C₄H₅]⁺ | [M-Br-CO]⁺ - HCN |
Below is a DOT script and the corresponding diagram illustrating the predicted fragmentation pathway.
Experimental Protocols
Specific, validated protocols for the mass spectrometric analysis of this compound are not widely published. Therefore, the following methodologies are proposed based on best practices for the analysis of analogous compounds such as substituted anilines and brominated phenols.[1][2][3]
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a suitable technique for the analysis of this compound, particularly if derivatization is employed to improve its volatility and chromatographic behavior.[3]
Sample Preparation:
-
Extraction: For complex matrices, perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.
-
Derivatization (Optional but Recommended): Acetylation with acetic anhydride is a common and effective method for derivatizing phenolic and amino groups, which can improve peak shape and sensitivity.[3]
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a solvent compatible with the GC system (e.g., ethyl acetate).
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | TraceGOLD TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-250) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring key ions (e.g., m/z 187, 189, 108). |
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and is well-suited for analyzing this compound in complex matrices without the need for derivatization.[1]
Sample Preparation:
-
Extraction: For complex matrices, use LLE or SPE.
-
Dilution: Dilute the sample extract with the initial mobile phase to ensure compatibility and good peak shape.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, then re-equilibrate |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor ion: m/z 188. Product ions can be determined by infusing a standard solution and performing product ion scans. |
Experimental Workflows
The logical flow of analysis is crucial for obtaining reliable and reproducible results. The following diagrams illustrate the general workflows for GC-MS and LC-MS/MS analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 2-Amino-5-bromophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-bromophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility, and a standardized experimental protocol for determining its solubility in organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 125-127 °C (decomposition) | --INVALID-LINK-- |
| XLogP3 | 1.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
Qualitative Solubility
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar protic and aprotic solvents compared to nonpolar solvents.
Experimental Protocol for Solubility Determination
The following is a general, standardized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., ethanol, methanol, acetone, chloroform, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid and liquid phases should be in constant contact.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
-
Sample Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Logical workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Physicochemical Properties and Putative Crystallographic Analysis of 2-Amino-5-bromophenol
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of prominent chemical and crystallographic databases, including the Cambridge Structural Database (CSD), have revealed no publicly available experimental data on the single-crystal structure or detailed morphology of 2-Amino-5-bromophenol. This guide, therefore, summarizes the known physicochemical properties and presents a generalized, comprehensive experimental protocol for the determination of its crystal structure and morphology, should a researcher undertake this investigation.
Physicochemical Properties of this compound
While crystallographic data is unavailable, a summary of the known physical and chemical properties of this compound is presented below. These properties are essential for designing crystallization experiments and for the general handling and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| CAS Number | 38191-34-3 | [2][3][4] |
| Appearance | Solid, brown amorphous granules or powder.[5] | [3] |
| Melting Point | 125-127 °C (decomposition) | [6] |
| Solubility | Sparingly soluble in water. Soluble in some organic solvents. | |
| InChI Key | DRQWUAAWZFIVTF-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC(=C(C=C1Br)O)N | [2][4] |
| Hydrogen Bond Donors | 2 | [2][4] |
| Hydrogen Bond Acceptors | 2 | [2][4] |
Experimental Protocol for Crystal Structure and Morphology Determination
The following section outlines a detailed, generalized methodology for the synthesis, purification, crystallization, and subsequent analysis of this compound to determine its crystal structure and morphology.
Synthesis and Purification
A common synthesis route for this compound involves the reduction of 5-bromo-2-nitrophenol.[6]
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous sodium hydroxide solution
-
Sodium bisulfite (85% pure)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ether/hexane solvent mixture for recrystallization
Procedure:
-
Dissolve 5-bromo-2-nitrophenol in a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[6]
-
Add sodium bisulfite to the solution and stir at room temperature for 15 minutes.[6]
-
Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[6]
-
Extract the aqueous mixture with diethyl ether (3 x 40 mL).[6]
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by recrystallization from a mixed solvent of ether/hexane to yield pure this compound crystals.[6]
Single Crystal Growth
Growing single crystals of sufficient size and quality is a critical and often challenging step for X-ray diffraction analysis.[7] Several methods can be employed, and the optimal conditions often need to be determined empirically.[8][9]
Methods:
-
Slow Evaporation:
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) at room temperature or slightly elevated temperature.[9][10]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm perforated with a few small holes) to allow for slow evaporation of the solvent.[9]
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).[9][11]
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane or pentane).[11]
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystallization.[11]
-
-
Cooling:
-
Prepare a saturated solution of the compound at an elevated temperature.[10]
-
Slowly cool the solution to room temperature, and then potentially to lower temperatures (e.g., in a refrigerator).
-
The decrease in temperature reduces the solubility of the compound, leading to crystallization.
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[7][12]
Procedure:
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector.[12]
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and the space group of the crystal.[13]
-
The positions of the atoms within the unit cell are determined using computational methods (structure solution).[12]
-
The atomic positions and other parameters are then refined to obtain the best possible fit with the experimental diffraction data.[12]
-
Powder X-ray Diffraction (PXRD)
PXRD is a useful technique for phase identification and for analyzing the purity of the bulk crystalline material.
Procedure:
-
A finely ground powder of the crystalline material is placed on a sample holder.
-
The sample is irradiated with an X-ray beam at varying angles (2θ).
-
The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.
-
The resulting diffractogram is a fingerprint of the crystalline phase.
Crystal Morphology Characterization
The external shape (morphology) of a crystal is determined by the relative growth rates of its different faces and is related to its internal crystal structure.[14][15]
Techniques:
-
Optical Microscopy: The simplest method to observe the overall shape, size, and surface features of the crystals.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal surface, revealing detailed morphological features.[16]
-
Goniometry: Measures the angles between the crystal faces, which can be used to identify the crystal system and habit.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure and morphology of a small organic molecule like this compound.
Caption: Experimental workflow for determining the crystal structure and morphology.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 38191-34-3 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | 38191-34-3 [chemicalbook.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. annualreviews.org [annualreviews.org]
- 15. mdpi.com [mdpi.com]
- 16. ijoeete.com [ijoeete.com]
Technical Guide to Purity Specifications of 2-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for 2-Amino-5-bromophenol (CAS No: 38191-34-3), a key intermediate in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed methodologies for the analytical techniques used to ensure the quality and consistency of this compound.
Purity Specifications
This compound is typically available in high purity grades, suitable for pharmaceutical research and development. The acceptable purity levels are determined by a combination of analytical techniques that assess the presence of the main component, as well as any organic, inorganic, and residual solvent impurities.
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Test Method |
| Appearance | Light brown to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% (Typical batches show > 99.5%) | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Identity | Conforms to the structure | ¹H NMR Spectroscopy |
Note: A certificate of analysis for a representative batch showed a purity of 99.98% by HPLC and a water content of 0.28% by Karl Fischer titration.[1]
Potential Impurities
The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the reduction of 5-bromo-2-nitrophenol.
Table 2: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| 5-bromo-2-nitrophenol | Unreacted starting material | |
| 2-Aminophenol | Dehalogenation side reaction during reduction | |
| Other related substances | Varying structures | Side reactions or impurities in starting materials |
Experimental Protocols
Accurate determination of the purity of this compound requires robust and validated analytical methods. The following sections detail the experimental protocols for the key analytical tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from its potential impurities, allowing for accurate quantification.
-
Instrumentation: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chromatographic Conditions (starting point for method development):
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Water Content Determination by Karl Fischer Titration
This method is used for the specific determination of water content.
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents:
-
Karl Fischer reagent (single-component or two-component).
-
Anhydrous methanol or a suitable solvent.
-
-
Procedure (Volumetric Method):
-
Add approximately 20 mL of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize the solvent.
-
Accurately weigh a suitable amount of this compound (typically 100-200 mg) and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint.
-
The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent.
-
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to identify any major organic impurities.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
-
Data Analysis:
-
The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound. The presence of unexpected signals may indicate impurities.
-
Quality Control Workflow
A robust quality control workflow is essential to ensure that each batch of this compound meets the required purity specifications.
Conclusion
The purity of this compound is critical for its successful application in research and drug development. By adhering to the specifications and employing the detailed analytical protocols outlined in this guide, researchers and scientists can ensure the quality and consistency of this important chemical intermediate. The implementation of a systematic quality control workflow provides a framework for the reliable release of material for further use.
References
An In-depth Technical Guide to 2-Amino-5-bromophenol: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-5-bromophenol (CAS No: 38191-34-3), a key intermediate in various organic synthesis and pharmaceutical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.
Core Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause an allergic skin reaction.[1]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)[1]
-
Acute Toxicity, Dermal (Category 4)[1]
-
Skin Sensitization (Category 1)[1]
-
May cause respiratory irritation[4]
Hazard Pictograms:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNO | [1][6] |
| Molecular Weight | 188.02 g/mol | [1][6] |
| Appearance | Solid | [5] |
| Melting Point | 146-147 °C | [4][5] |
| Boiling Point | 265 °C at 760 mmHg | [4][5] |
| Storage Temperature | Room Temperature | [6] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.
Handling:
-
Avoid all personal contact, including inhalation of dust.[7][8]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[7][9]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7][10]
Storage:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE Category | Recommendation | Source(s) |
| Eye/Face Protection | Wear chemical safety goggles meeting OSHA or European Standard EN166 specifications. A face shield may be necessary for splash-prone activities. | [10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber for splash protection) and a lab coat or chemical-resistant apron. | [10] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if irritation is experienced. | [10][11] |
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
First Aid Measures:
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [7][9][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7][8][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][8][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [7][12][13] |
Accidental Release Measures:
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For a dry spill, use dry clean-up procedures and avoid generating dust. Collect the residue and place it in a sealed container for disposal. For a wet spill, absorb with an inert material and place in a suitable container. Wash the spill area with large amounts of water.[7]
Fire-Fighting Measures
While this compound is not considered a significant fire risk, it is important to be prepared.
-
Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire. Carbon dioxide, dry chemical powder, or foam can be used.[7][12]
-
Hazardous Combustion Products: In a fire, toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr) may be emitted.[11][12]
-
Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus and full protective clothing.[11][12]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[11] However, the available data indicates that it is harmful and an irritant.
Experimental Protocol: Spill Decontamination
This protocol outlines the general procedure for decontaminating a minor laboratory spill of solid this compound.
Materials:
-
Personal Protective Equipment (as specified above)
-
Dry, inert absorbent material (e.g., sand, vermiculite)
-
Scoop or brush and dustpan
-
Sealable waste disposal bags or containers
-
70% ethanol or a suitable laboratory detergent solution
-
Paper towels
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Carefully cover the solid spill with a dry, inert absorbent material to prevent the generation of dust.
-
Collect the Material: Gently sweep or scoop the absorbed material into a sealable waste disposal bag or container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towels dampened with 70% ethanol or a suitable laboratory detergent solution. Work from the outside of the spill area inwards.
-
Dispose of Waste: Place all contaminated materials, including gloves and paper towels, into the sealed waste disposal bag. Label the bag clearly as hazardous waste.
-
Final Cleaning: Wash the decontaminated area again with soap and water.
-
Remove PPE and Wash Hands: Carefully remove and dispose of or decontaminate PPE as appropriate. Wash hands thoroughly with soap and water.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for Handling Chemical Spills
Caption: Decision Tree for Personal Exposure
References
- 1. This compound | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 38191-34-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. canbipharm.com [canbipharm.com]
- 13. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Reactivity Profile of the Amino Group in 2-Amino-5-bromophenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 2-Amino-5-bromophenol, a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of this compound is intricately governed by the electronic and steric interplay of the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents on the aromatic ring.
Electronic and Steric Profile
The reactivity of the amino group in this compound is a direct consequence of the electronic effects exerted by the other ring substituents. The hydroxyl group at the ortho position and the bromine atom at the para position to the amino group create a unique electronic environment that dictates its basicity and nucleophilicity.
-
Hydroxyl Group (-OH): As a strong electron-donating group (EDG) through resonance (mesomeric effect), the hydroxyl group increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect enhances the electron density on the nitrogen atom of the amino group, making it more nucleophilic than in aniline.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group (EWG) through its inductive effect due to its high electronegativity. However, it is also capable of donating electron density through resonance. In anilines, the inductive effect of halogens typically dominates, leading to a decrease in the basicity of the amino group compared to unsubstituted aniline.[1]
-
Combined Effects: The overall reactivity of the amino group is a balance of these opposing electronic forces. The strong activating effect of the hydroxyl group is expected to be attenuated by the deactivating inductive effect of the bromine atom.
// Invisible edges for layout edge [style=invis]; molecule -> donating; molecule -> withdrawing; } caption { label = "Figure 1. Influence of substituents on the amino group."; fontsize = 10; fontcolor = "#5F6368"; }
Basicity Profile
| Compound | Substituent(s) | pKa of Conjugate Acid |
| Aniline | H | 4.58[2] |
| o-Anisidine | o-OCH₃ | 4.49 |
| p-Anisidine | p-OCH₃ | 5.34 |
| o-Bromoaniline | o-Br | 2.53 |
| p-Bromoaniline | p-Br | 3.91 |
| o-Aminophenol | o-OH | 4.72[3] |
| p-Aminophenol | p-OH | 5.50 |
| Table 1: pKa values of selected substituted anilines to contextualize the basicity of this compound. |
Reactivity in Key Transformations
The amino group of this compound is a versatile functional handle that readily participates in a variety of chemical transformations.
N-Acylation
The amino group of this compound is a potent nucleophile and can be easily acylated with acylating agents like acid chlorides or anhydrides to form the corresponding amides.[1] This reaction is often used as a protecting strategy for the amino group or to synthesize biologically active amide derivatives.
Experimental Protocol: N-Acetylation of this compound
This protocol is adapted from standard procedures for the acetylation of aminophenols.[4]
-
Dissolution: In a 125 mL Erlenmeyer flask, suspend 1.0 g of this compound in 30 mL of deionized water. Add 1.0 mL of concentrated hydrochloric acid to facilitate dissolution.
-
Buffering: In a separate beaker, dissolve 1.5 g of sodium acetate trihydrate in 5 mL of deionized water. Add this buffer solution to the this compound solution.
-
Acetylation: While stirring, add 1.2 mL of acetic anhydride to the reaction mixture.
-
Precipitation: Cool the flask in an ice bath and continue to stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield N-(4-bromo-2-hydroxyphenyl)acetamide.
| Acylating Agent | Substrate | Yield (%) |
| Acetic Anhydride | p-Aminophenol | High (typically >85%)[4] |
| Benzoyl Chloride | 2-(Aminomethyl)-7-bromonaphthalene | 90-98%[5] |
| Acetyl Chloride | 2-Amino-5-chloro-2'-fluorobenzophenone | 85-95%[6] |
| Table 2: Representative yields for N-acylation reactions on analogous substrates. |
N-Alkylation
N-alkylation of the amino group can be achieved through methods such as reaction with alkyl halides or reductive amination with aldehydes and a reducing agent.[6][7] These reactions are fundamental in drug development for introducing alkyl chains that can modify a compound's lipophilicity and pharmacological profile.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This is a general procedure for the N-alkylation of aromatic amines.[6]
-
Suspension: In a round-bottom flask, suspend 1.0 g of this compound in a suitable solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add 1.5 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃) and stir the mixture at room temperature for 15-30 minutes.
-
Alkylation: Add 1.1 equivalents of the alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Alkylating Agent | Substrate | Yield (%) |
| Methyl Iodide | 2-Amino-5-chloro-2'-fluorobenzophenone | 85-95%[6] |
| Benzyl Bromide | 2-Amino-5-chloro-2'-fluorobenzophenone | 90-98%[6] |
| 2-Chloroethanol | Various anilines | 64-80%[8] |
| Table 3: Representative yields for N-alkylation reactions on analogous substrates. |
Diazotization and Subsequent Reactions
The primary amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C).[9] Diazonium salts are highly valuable synthetic intermediates.
-
Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (-Cl, -Br, -I) and cyanide (-CN), typically using a copper(I) salt as a catalyst.[10][11] This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring.
-
Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds (like phenols or anilines) in an electrophilic aromatic substitution reaction to form azo compounds (Ar-N=N-Ar').[12][13] These compounds are often intensely colored and are used as dyes.
Experimental Protocol: Diazotization and Azo Coupling with 2-Naphthol
This protocol is based on general procedures for azo dye synthesis.[12]
-
Diazotization:
-
Dissolve 1.88 g (0.01 mol) of this compound in 5 mL of 3M HCl in a beaker. Cool the solution to 0-5°C in an ice-salt bath.
-
In a separate test tube, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper.
-
-
Coupling:
-
In a separate 150 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 10 mL of 2.5 M NaOH solution. Cool this solution to 5°C in an ice bath.
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the 2-naphthol solution. An intensely colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
-
Isolation:
-
Collect the dye by vacuum filtration, wash with cold water, and allow it to air dry.
-
Palladium Cross-Coupling Reactions
The presence of both a nucleophilic amino group and a C-Br bond makes this compound a substrate of interest for palladium-catalyzed cross-coupling reactions. The most relevant of these is the Buchwald-Hartwig amination , which forms C-N bonds.[14][15]
While the existing amino group could potentially undergo a second amination under forcing conditions, it is more likely that the C-Br bond would be the reactive site for coupling with another amine, preserving the initial amino group. The amino group's electronic and steric properties would influence the reactivity of the C-Br bond in this transformation.
// Cycle pd0 -> oxidative_addition [label="+ Ar-Br"]; oxidative_addition -> pd_complex1; pd_complex1 -> ligand_exchange [label="+ HNR'R''"]; ligand_exchange -> pd_complex2; pd_complex2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } caption { label = "Figure 4. Catalytic cycle for Buchwald-Hartwig amination."; fontsize = 10; fontcolor = "#5F6368"; }
Experimental Protocol: General Buchwald-Hartwig Amination
This is a general procedure for the coupling of an aryl bromide with an amine.[16]
-
Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the aryl bromide (e.g., this compound, 1.0 eq), the amine to be coupled (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. Monitor the reaction by LC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Conclusion
The amino group in this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon for medicinal and materials chemistry. Its nucleophilicity, influenced by the ortho-hydroxyl and para-bromo substituents, allows for straightforward N-acylation and N-alkylation. Furthermore, its ability to form a diazonium salt opens pathways to a vast array of functional group interconversions via Sandmeyer-type reactions and the synthesis of azo compounds. The molecule is also a prime candidate for advanced transformations like palladium-catalyzed cross-coupling reactions. A thorough understanding of this reactivity profile is essential for the effective utilization of this compound in the design and synthesis of novel, high-value chemical entities.
References
- 1. Anilines: Acid-base properties [qorganica.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Diazotisation [organic-chemistry.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Acidity and pKa of 2-Amino-5-bromophenol's Hydroxyl Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the acidity and the corresponding pKa of the hydroxyl group in 2-Amino-5-bromophenol. This molecule presents an interesting case study in physical organic chemistry, where the interplay of multiple substituents on an aromatic ring dictates its chemical properties. Understanding the acidity of the phenolic proton is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, as it governs the molecule's charge state, solubility, and reactivity in various environments.
Executive Summary
The acidity of the hydroxyl group in this compound is influenced by the electronic effects of both the amino (-NH2) and bromo (-Br) substituents. The amino group, being electron-donating, tends to decrease acidity, while the electron-withdrawing nature of the bromine atom increases it. The predicted pKa of the hydroxyl group is approximately 8.79, indicating it is a stronger acid than phenol and 2-aminophenol, but a slightly weaker acid than 4-bromophenol. This guide provides a comparative analysis of these compounds, details the underlying electronic principles, and outlines experimental protocols for pKa determination.
Comparative Acidity: Data Overview
To contextualize the acidity of this compound, it is instructive to compare its pKa with that of related phenolic compounds. The following table summarizes the pKa values for the hydroxyl group of phenol and its relevant substituted derivatives.
| Compound | Structure | pKa of Hydroxyl Group |
| Phenol | C₆H₅OH | ~9.88 - 10.0[1][2] |
| 2-Aminophenol | H₂NC₆H₄OH | ~9.71 - 9.97[3][4] |
| 4-Bromophenol | BrC₆H₄OH | ~9.17 - 9.37[5][6][7] |
| This compound | H₂N(Br)C₆H₃OH | ~8.79 (Predicted) [8] |
Electronic Effects on Acidity
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion, which is formed upon deprotonation of the hydroxyl group. Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase acidity (lower pKa), while substituents that destabilize the anion will decrease acidity (higher pKa).
1. The Amino Group (-NH2): An Electron-Donating Group
The amino group is a powerful electron-donating group through resonance (+R effect), which is more significant than its inductive electron-withdrawing effect (-I effect). By donating electron density into the aromatic ring, the -NH2 group increases the electron density on the oxygen atom of the phenoxide ion, thereby destabilizing it and making the phenol less acidic. This is evident in the pKa of 2-aminophenol (~9.71-9.97), which is slightly higher than or very similar to that of phenol (~9.88-10.0).[1][2][3][4]
2. The Bromo Group (-Br): An Electron-Withdrawing Group
The bromine atom is an electronegative element and thus exerts an electron-withdrawing inductive effect (-I effect). While it also has a weak electron-donating resonance effect (+R effect) due to its lone pairs, the inductive effect is dominant for halogens. The net effect is the withdrawal of electron density from the aromatic ring, which helps to stabilize the negative charge of the phenoxide ion. This increased stabilization leads to a more acidic phenol, as demonstrated by the lower pKa of 4-bromophenol (~9.17-9.37) compared to phenol.[5][6][7]
3. Combined Effects in this compound
In this compound, both an electron-donating group and an electron-withdrawing group are present. The amino group at the ortho position and the bromo group at the meta position (relative to the hydroxyl group) exert their respective electronic influences. The bromo group's electron-withdrawing inductive effect dominates and is the primary contributor to the increased acidity compared to phenol and 2-aminophenol. The predicted pKa of ~8.79 reflects this net stabilization of the phenoxide ion.
The following diagram illustrates the interplay of these electronic effects on the acidity of this compound.
Experimental Protocols for pKa Determination
The pKa of a phenolic compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves titrating a solution of the phenol with a standard solution of a strong base, such as sodium hydroxide, while monitoring the pH with a pH meter.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the phenolic compound (e.g., 0.01 M this compound) in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Place a known volume of the phenol solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.
-
Add the strong base titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized to its conjugate base. This can be determined from the midpoint of the steep rise in the titration curve or by analyzing the first derivative of the curve.
-
UV-Vis Spectrophotometry
This technique relies on the fact that the phenol and its corresponding phenoxide ion have different UV-Vis absorption spectra. By measuring the absorbance of the solution at different pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Methodology:
-
Spectral Analysis:
-
Record the UV-Vis absorption spectra of the phenol in a strongly acidic solution (where it exists predominantly as the neutral species) and in a strongly basic solution (where it is fully deprotonated to the phenoxide ion).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
-
Preparation of Buffered Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.
-
-
Absorbance Measurements:
-
Prepare solutions of the phenol with the same concentration in each of the buffer solutions.
-
Measure the absorbance of each solution at the λmax of the phenoxide ion.
-
-
Data Analysis:
-
The pKa can be determined by plotting the absorbance versus pH and fitting the data to the appropriate equation.
-
Alternatively, the pKa can be calculated for each pH using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance of the solution at a given pH, A_max is the absorbance in the strongly basic solution, and A_min is the absorbance in the strongly acidic solution.
-
The following diagram outlines the general workflow for the spectrophotometric determination of pKa.
Conclusion
The acidity of the hydroxyl group in this compound is a result of the combined electronic effects of the amino and bromo substituents. The electron-withdrawing nature of the bromine atom increases the acidity, while the electron-donating amino group has a counteracting effect. The predicted pKa of approximately 8.79 suggests that the electron-withdrawing effect of the bromine is more influential in this particular arrangement. For drug development and scientific research, an accurate, experimentally determined pKa is invaluable. The protocols outlined in this guide provide a robust framework for such determinations. A thorough understanding of the acidity of this and similar molecules is fundamental to predicting their behavior in chemical and biological systems.
References
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. modychem.co [modychem.co]
- 8. This compound | 38191-34-3 [chemicalbook.com]
Methodological & Application
Synthesis of 2-Amino-5-bromophenol from 5-bromo-2-nitrophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-bromophenol, a valuable intermediate in pharmaceutical and chemical research, from 5-bromo-2-nitrophenol. Various reduction methodologies are presented to offer flexibility based on available resources and desired outcomes.
Introduction
The reduction of the nitro group in 5-bromo-2-nitrophenol to an amine is a critical transformation for the generation of this compound. This resulting aminophenol derivative serves as a key building block in the synthesis of a range of more complex molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate reduction method is crucial and can be influenced by factors such as yield, reaction conditions, cost of reagents, and ease of purification. This note details three common methods for this conversion: reduction with sodium bisulfite, reduction with iron in the presence of an acid or ammonium chloride, and catalytic hydrogenation.
Chemical Transformation
The overall chemical equation for the synthesis of this compound from 5-bromo-2-nitrophenol is as follows:
Figure 1: General reaction scheme for the reduction of 5-bromo-2-nitrophenol to this compound.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data from different experimental protocols for the synthesis of this compound. This allows for a direct comparison of the efficiency and conditions of each method.
| Method | Reducing Agent(s) | Solvent(s) | Reaction Time | Temperature | Yield (%) |
| Protocol 1 | Sodium Bisulfite | 0.5% aq. NaOH | 15 minutes | Room Temperature | 60% |
| Protocol 2 (General) | Iron Powder, HCl | Ethanol, Acetic Acid | 20 minutes (reflux) | Reflux | N/A |
| Protocol 3 (General) | Palladium on Carbon (Pd/C), H₂ | Protic Solvents (e.g., Ethanol) | Variable | Room Temperature | N/A |
Note: "N/A" indicates that a specific yield for the synthesis of this compound was not available in the general protocols found.
Experimental Protocols
Protocol 1: Reduction with Sodium Bisulfite
This protocol provides a rapid and effective method for the reduction of 5-bromo-2-nitrophenol at room temperature.[1]
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous Sodium Hydroxide (NaOH) solution
-
Sodium Bisulfite (NaHSO₃), 85% pure
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve 0.292 g (1.34 mmol) of 5-bromo-2-nitrophenol in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.
-
Add 2.00 g (9.76 mmol) of 85% pure sodium bisulfite to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ether/hexane mixture to yield pure this compound (0.151 g, 60% yield).
Characterization Data:
-
Melting Point: 125-127 °C (decomposition)
-
¹H NMR (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, J=2Hz, 1H), 6.78 (dd, J=8.2Hz, 1H), 6.56 (d, J=8Hz, 1H), 4.03 (bs, 2H)
-
IR (KBr, cm⁻¹): 3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877
Protocol 2: Reduction with Iron (General Procedure)
This protocol outlines a general method for the reduction of aromatic nitro compounds using iron powder in an acidic medium. Specific optimization for 5-bromo-2-nitrophenol may be required.
Materials:
-
Aromatic Nitro Compound (e.g., 5-bromo-2-nitrophenol)
-
Iron Powder
-
Ethanol
-
Acetic Acid
-
Concentrated Hydrochloric Acid (catalytic)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nitroaromatic compound in a mixture of ethanol and acetic acid.
-
Slowly add iron powder to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid. The reaction is exothermic.
-
Heat the reaction mixture to reflux for an appropriate amount of time (e.g., 20 minutes), monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Basify the aqueous layer to an appropriate pH with a suitable base (e.g., 6N NaOH).
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Protocol 3: Catalytic Hydrogenation (General Procedure)
This protocol describes a general setup for the catalytic hydrogenation of a nitro group using palladium on carbon (Pd/C) and a hydrogen balloon. This method is often clean and efficient but requires careful handling of the catalyst and hydrogen gas.
Materials:
-
Aromatic Nitro Compound (e.g., 5-bromo-2-nitrophenol)
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen Gas (H₂)
-
Inert Gas (e.g., Nitrogen or Argon)
-
Celite
Procedure:
-
In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst under an inert atmosphere.
-
Add the solvent, followed by the 5-bromo-2-nitrophenol.
-
Seal the flask and purge with hydrogen gas by repeatedly evacuating the flask and backfilling with hydrogen from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
Experimental Workflow for Sodium Bisulfite Reduction
Caption: Workflow for the synthesis of this compound via sodium bisulfite reduction.
Logical Relationship of Reduction Methods
Caption: Synthetic routes to this compound from 5-bromo-2-nitrophenol.
References
Application Notes and Protocols for the Reduction of 5-Bromo-2-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the chemical reduction of 5-bromo-2-nitrophenol to its corresponding amine, 5-bromo-2-aminophenol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of both a halogen and a nitro group on the phenol ring makes 5-bromo-2-nitrophenol a versatile intermediate for creating more complex molecules.[1] The nitro group can be readily reduced to an amino group, and the halogen can be used in cross-coupling reactions, opening pathways to a diverse range of derivatives.[1]
Comparative Data of Reduction Protocols
The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the desired product, 5-bromo-2-aminophenol. Below is a summary of quantitative data from various reduction methods.
| Reducing Agent | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Purity/Notes | Reference |
| Sodium Bisulfite | 0.5% aq. NaOH | 15 min | Room Temp. | 60% | Recrystallized from ether/hexane | ChemicalBook[2] |
| Sodium Dithionite | DMF/Water | 24 h | 45 °C | 76% | General method for nitro reduction on a polymer support.[3] | Asian Journal of Chemistry[3] |
| Catalytic Hydrogenation | Fe-Cr modified Raney-Ni / Methanol | Not specified | Not specified | 89.5-90.0% | High conversion rate (100%), low debromination (0.3 mol%).[4] | Google Patents[4] |
| Catalytic Hydrogenation | Pd/C / Methanol | 12 h | Not specified | Not specified | General method for nitrotoluene hydrogenation.[5] Dehalogenation can be a side reaction.[6] | Catalysis Science & Technology[5], Benchchem[6] |
Experimental Protocols
Protocol 1: Reduction using Sodium Bisulfite
This protocol details the reduction of 5-bromo-2-nitrophenol using sodium bisulfite in an aqueous sodium hydroxide solution.[2]
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous sodium hydroxide solution
-
Sodium bisulfite (85% pure)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until fully dissolved.[2]
-
Add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) to the solution.[2]
-
Stir the reaction mixture at room temperature for 15 minutes.[2]
-
After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[2]
-
Extract the product with diethyl ether (3 x 40 mL).[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[2]
-
Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.[2]
Protocol 2: General Protocol for Reduction using Sodium Dithionite
Sodium dithionite is a versatile and economical reducing agent for converting nitro compounds to primary amines under mild conditions.[7] This method is noted for its high chemoselectivity, tolerating other functional groups like aldehydes, ketones, esters, and halogens.[7]
Materials:
-
Aromatic nitro compound (e.g., 5-bromo-2-nitrophenol)
-
Solvent (e.g., DMF, DMSO, or a co-solvent system)
-
Sodium dithionite
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic nitro compound in the chosen solvent.[7]
-
In a separate container, prepare a solution of sodium dithionite in water.[7]
-
With vigorous stirring, slowly add the aqueous sodium dithionite solution to the solution of the nitro compound. Note that the reaction can be exothermic.[7]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, pour the reaction mixture into water.[8]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[7]
-
Combine the organic extracts and wash with a saturated brine solution.[7]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by recrystallization or column chromatography if necessary.[9]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reduction of 5-bromo-2-nitrophenol.
Caption: General workflow for the reduction of 5-bromo-2-nitrophenol.
Mechanism of Nitro Reduction
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The process involves a stepwise reduction, typically proceeding through nitroso and hydroxylamine intermediates before yielding the final amine product.[7]
Caption: Simplified pathway for the reduction of a nitro group to an amine.
Considerations for Protocol Selection
-
Chemoselectivity: Sodium dithionite offers excellent chemoselectivity, making it suitable for substrates with other reducible functional groups.[7]
-
Side Reactions: Catalytic hydrogenation, particularly with palladium catalysts, can lead to dehalogenation, where the bromine atom is replaced by hydrogen.[6] The use of modified catalysts like Fe-Cr Raney-Ni can suppress this side reaction.[4]
-
Scalability and Cost: Reductions using sodium bisulfite or dithionite are often cost-effective and scalable.[10] Catalytic hydrogenation may require specialized equipment for handling hydrogen gas.[11]
-
Purification: The choice of reducing agent can influence the complexity of the purification process. While some methods may yield a product that can be purified by simple recrystallization, others might necessitate column chromatography to remove byproducts or residual reagents.[9]
References
- 1. 5-Bromo-2-nitrophenol | 27684-84-0 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 5. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzoxazoles using 2-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazoles are a vital class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This structural motif is of paramount interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active molecules. Benzoxazole derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of 2-substituted benzoxazoles is a key step in the development of new therapeutic agents.[2]
A common and effective strategy for synthesizing the benzoxazole core is the condensation of a 2-aminophenol with an aldehyde or a carboxylic acid (or its derivatives), followed by cyclization.[3][4][5] 2-Amino-5-bromophenol is a particularly useful precursor, as the resulting 6-bromo-benzoxazole provides a versatile chemical handle for further molecular diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]
These application notes provide detailed protocols for the synthesis of 6-bromo-2-substituted-benzoxazoles from this compound, focusing on two primary methods: condensation with aldehydes and reaction with acyl chlorides.
Method 1: Condensation with Aldehydes
The condensation of this compound with various aldehydes is an efficient route to synthesize a diverse range of 2-substituted-6-bromobenzoxazoles.[3] This reaction is often catalyzed and can be promoted by sonication for improved efficiency.[3][4] A magnetic ionic liquid, such as imidazolium chlorozincate(II) supported on Fe3O4 nanoparticles (LAIL@MNP), has been shown to be an effective and recyclable catalyst for this transformation under solvent-free conditions.[3][4]
General Reaction Scheme
Caption: General synthesis of 6-bromo-2-substituted-benzoxazoles.
Experimental Protocol: Synthesis of 6-Bromo-2-phenylbenzoxazole
This protocol is adapted from a general procedure for benzoxazole synthesis utilizing a magnetic ionic liquid catalyst and ultrasound irradiation.[3][4]
Materials:
-
This compound hydrochloride (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetate
-
Magnesium sulfate
Equipment:
-
Round-bottom flask
-
Sonicator bath
-
External magnet
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or GC-MS equipment for monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound hydrochloride (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).[3][4]
-
Reaction Conditions: Place the flask in a sonicator bath and sonicate the mixture at 70°C for 30 minutes.[3][4]
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS until the starting materials are consumed.[3][4]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add 15 mL of ethyl acetate to the flask.[3][4]
-
Catalyst Recovery: Use a strong external magnet to separate the magnetic LAIL@MNP catalyst from the solution.[4]
-
Extraction & Drying: Decant the organic layer. Dry the solution over anhydrous magnesium sulfate.
-
Purification: Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of 2-substituted benzoxazoles from the corresponding 2-aminophenols and aldehydes.
| Entry | 2-Aminophenol Derivative | Aldehyde | Catalyst | Conditions | Time | Yield | Reference |
| 1 | 2-Aminophenol | Benzaldehyde | LAIL@MNP | 70°C, Sonication | 30 min | up to 90% | [3][4] |
| 2 | 2-Amino-4-methylphenol | Benzaldehyde | LAIL@MNP | 70°C, Sonication | 30 min | Moderate | [4] |
| 3 | This compound | Benzaldehyde | LAIL@MNP | 70°C, Sonication | 30 min | Good | [3] |
Method 2: Reaction with Acyl Chlorides
An alternative route to 2-substituted benzoxazoles involves the acylation of this compound with an acyl chloride, followed by intramolecular cyclization. This method is often carried out at room temperature and can be promoted by a solid-supported base.
General Reaction Scheme
Caption: Synthesis from this compound and acyl chlorides.
Experimental Protocol: General Procedure for Acylation and Cyclization
This is a general protocol that can be adapted for the synthesis of various 6-bromo-2-substituted-benzoxazoles using this compound hydrochloride and different acyl chlorides.[3]
Materials:
-
This compound hydrochloride (1.0 mmol)
-
Desired acyl chloride (1.0 mmol)
-
Base (e.g., KF-Al2O3)
-
Solvent (e.g., Acetonitrile)
Equipment:
-
Round-bottom flask with stir bar
-
Magnetic stirrer
-
Standard glassware for filtration and solvent evaporation
-
Column chromatography setup
Procedure:
-
Reaction Setup: Dissolve this compound hydrochloride (1.0 mmol) and a base (e.g., KF-Al2O3) in a suitable solvent such as acetonitrile in a round-bottom flask.[3]
-
Reagent Addition: While stirring at room temperature, add the desired acyl chloride (1.0 mmol) dropwise to the mixture.[3]
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for 45-90 minutes.[3]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the solid base. Evaporate the solvent from the filtrate. Purify the resulting residue by column chromatography on silica gel to yield the desired 6-bromo-2-substituted-benzoxazole.[3]
Application: Further Functionalization via Cross-Coupling
The bromine atom at the 6-position of the benzoxazole core is a key functional group that allows for the introduction of greater molecular diversity. It serves as an excellent handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3]
Synthetic Workflow
The overall workflow from the starting material to a functionalized benzoxazole product is illustrated below.
Caption: Synthetic workflow from precursor to functionalized benzoxazoles.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromobenzoxazole
This is a general protocol for the Suzuki-Miyaura cross-coupling of aryl bromides and can be applied to 6-bromo-2-substituted-benzoxazoles.[3]
Materials:
-
6-bromo-2-substituted-benzoxazole (0.05 mmol)
-
Desired boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
Equipment:
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the 6-bromo-2-substituted-benzoxazole (0.05 mmol), the desired boronic acid, a palladium catalyst, and a base.
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor under appropriate conditions (e.g., 100-150°C for 10-30 minutes) until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried, and concentrated. The final product is then purified using column chromatography.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Amino-5-bromophenol. This versatile building block is a valuable starting material for synthesizing a wide array of substituted aminophenols, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents. The methodologies described herein focus on the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as this compound, these reactions offer a direct route to introduce diverse functionalities at the 5-position. The presence of both an amino and a hydroxyl group on the aromatic ring presents a chemoselectivity challenge, as C-N (Buchwald-Hartwig) and C-O bond formation can compete with the desired C-C or C-N coupling at the bromine-bearing carbon. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial to achieve the desired outcome. Generally, palladium-based catalysts with bulky biarylphosphine ligands tend to favor N-arylation over O-arylation in related aminophenol substrates.
This guide covers three primary types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a foundation for the synthesis of 5-aryl, 5-amino, and 5-alkynyl-2-aminophenol derivatives, respectively.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions with substrates analogous to this compound. This data is intended to provide a structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Adapted from[1] |
| 2 | 5-Bromoindole | Phenylboronic acid | Pd-NPs (5) | None | K₃PO₄ | H₂O | 40 | 2 | >95 | [2] |
| 3 | 2-bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | None | K₂CO₃ | Isopropanol/H₂O | Reflux | 10 | 88 | [1] |
| 4 | 4-Bromoanisole | 2-Formylphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 80 | 18 | 92 | [3] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 | Adapted from[4] |
| 2 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 16 | 91 | [5] |
| 3 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 | Adapted from[6] |
| 4 | 2-Amino-5-bromo-4-methylpyridine | Dimethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 100 | 12 | 78 | [4] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [7] |
| 2 | Brominated Peptide | Phenylacetylene | PdCl₂(CH₃CN)₂ (15) | None | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | 80-90 | [8] |
| 3 | Iodobenzene | 1-Heptyne | PdCl₂(PPh₃)₂ (1) | 2.5 | DIPA | THF | RT | 3 | 95 | [9] |
| 4 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 85 | [7] |
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents and reagents are crucial for optimal results and should be used unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 5-aryl-2-aminophenol derivatives.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%, if using Pd(OAc)₂)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/water (4:1) or Toluene/water (4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the palladium catalyst and ligand (if applicable) under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize N-substituted 5-amino-2-aminophenol derivatives.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium catalyst: Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: Xantphos, RuPhos, or BINAP (2-6 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube, add this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Objective: To synthesize 5-alkynyl-2-aminophenol derivatives.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction until completion (typically 2-6 hours).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations of Workflow and Catalytic Cycles
Experimental Workflow
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Amino-5-bromophenol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-5-bromophenol as a versatile starting material for the preparation of key pharmaceutical intermediates. The focus is on the synthesis of 6-bromobenzoxazole derivatives, a scaffold of significant interest in the development of kinase inhibitors for oncology. Additionally, the potential for synthesizing other heterocyclic systems, such as phenoxazines, is explored. Detailed experimental protocols, quantitative data, and a relevant signaling pathway are presented to guide researchers in their drug discovery and development efforts.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry. The presence of an ortho-amino and hydroxyl group facilitates the formation of fused heterocyclic systems, while the bromine atom at the 5-position provides a convenient handle for further functionalization through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Its primary application lies in the synthesis of substituted benzoxazoles, which are core components of numerous biologically active compounds, including kinase inhibitors.[1][2]
Application 1: Synthesis of 6-Bromobenzoxazole Intermediates for Kinase Inhibitors
A primary application of this compound is in the synthesis of 6-bromobenzoxazole derivatives. These compounds are crucial intermediates for developing inhibitors of protein kinases, which are key targets in cancer therapy. The 6-bromo substituent can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce a variety of aryl or heteroaryl groups, enabling the fine-tuning of the inhibitor's potency and selectivity.[3][4]
A common and efficient method for the synthesis of 2-substituted-6-bromobenzoxazoles is the condensation of this compound with various aldehydes.[3] This reaction is typically followed by an oxidative cyclization to form the benzoxazole ring system.
Experimental Workflow: Synthesis of 6-Bromobenzoxazoles
The following diagram outlines the general workflow for the synthesis of 6-bromo-2-substituted-benzoxazoles from this compound.
Caption: General workflow for the synthesis of 6-bromo-2-substituted-benzoxazoles.
Experimental Protocol: Synthesis of 6-Bromo-2-phenylbenzoxazole
This protocol describes the synthesis of 6-bromo-2-phenylbenzoxazole via the condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Copper-based catalyst (as described in cited literature)
-
Suitable solvent (e.g., ethanol, DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and the copper-based catalyst in a suitable solvent.
-
Heat the reaction mixture under reflux for the time specified in the relevant literature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (15 mL) to the reaction mixture and filter to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography using a hexane/ethyl acetate (4:1) solvent system to yield pure 6-bromo-2-phenylbenzoxazole.[5]
Quantitative Data:
The following table summarizes the synthesis of 6-bromo-2-phenylbenzoxazole.
| Product Name | Starting Materials | Catalyst | Conditions | Yield (%) | Reference |
| 6-Bromo-2-phenylbenzoxazole | This compound, Benzaldehyde | Copper-based | Not specified | 76 | [6] |
Therapeutic Target: AXL Receptor Tyrosine Kinase
Benzoxazole-based intermediates are utilized in the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) like AXL. The AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of RTKs and is a key regulator of cell survival, proliferation, and migration.[1][7] Its overexpression is implicated in various cancers, making it a promising target for anticancer therapies.[1][7]
The binding of the ligand, Growth Arrest-Specific 6 (GAS6), to the AXL receptor induces its dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/AKT and MAPK.[3][7] These pathways promote cancer cell growth and metastasis.[7]
AXL Signaling Pathway
The following diagram illustrates the AXL signaling pathway, a target for inhibitors synthesized from 6-bromobenzoxazole intermediates.
Caption: The AXL receptor tyrosine kinase signaling pathway.
Application 2: Synthesis of Phenoxazine Derivatives
Beyond benzoxazoles, 2-aminophenols are precursors to other important heterocyclic systems, such as phenoxazines. Phenoxazine derivatives have shown a wide range of biological activities and are used in various pharmaceutical applications. The synthesis of phenoxazines from 2-aminophenols can be achieved through oxidative coupling reactions.[8]
Experimental Protocol: General Synthesis of 2-Amino-3H-phenoxazin-3-one
This protocol provides a general method for the synthesis of the phenoxazine core structure.
Materials:
-
2-Aminophenol
-
Sodium iodate
-
Acetone
-
Deionized water
Procedure:
-
A solution of 2-aminophenol (250 mg) in acetone (10 mL) is added to a solution of sodium iodate (430 mg) in deionized water (50 mL).[1]
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product precipitates from the reaction mixture.
-
The precipitate is collected by filtration, washed with water, and dried to afford the 2-amino-3H-phenoxazin-3-one derivative.[1]
Quantitative Data:
The following table provides data for the synthesis of the parent 2-Amino-3H-phenoxazin-3-one.
| Product Name | Starting Material | Reagent | Yield (%) | Reference |
| 2-Amino-3H-phenoxazin-3-one | 2-Aminophenol | Sodium iodate | 28 | [1] |
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of a variety of pharmaceutical building blocks. Its utility in constructing 6-bromobenzoxazole scaffolds provides a robust platform for the development of potent and selective kinase inhibitors. The ability to further functionalize the bromine atom allows for extensive SAR studies, crucial for optimizing drug candidates. Furthermore, its potential as a precursor for other heterocyclic systems like phenoxazines broadens its applicability in medicinal chemistry. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Amino-5-bromophenol in Medicinal Chemistry: A Scaffolding Approach for Drug Discovery
FOR IMMEDIATE RELEASE
Shanghai, China - December 30, 2025 - 2-Amino-5-bromophenol, a readily available aromatic compound, has emerged as a critical building block in the field of medicinal chemistry. Its unique structural features, including an amine, a hydroxyl group, and a bromine atom, provide a versatile scaffold for the synthesis of a diverse range of bioactive molecules. This application note delves into the utility of this compound in the development of therapeutics, with a focus on its application in the synthesis of 1,4-benzodiazepines and novel anticancer agents. Detailed protocols and quantitative data are provided to guide researchers in their drug discovery endeavors.
Application in the Synthesis of 1,4-Benzodiazepines
This compound serves as a key precursor in the synthesis of various therapeutic agents, most notably the 1,4-benzodiazepine class of psychoactive drugs.[1] These compounds are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The synthetic strategy generally involves the conversion of this compound to a 2-aminobenzophenone derivative, which then undergoes cyclization to form the characteristic seven-membered diazepine ring.
A prominent example is the synthesis of Phenazepam, a potent benzodiazepine, which utilizes 2-amino-5-bromo-2'-chlorobenzophenone as a key intermediate.[2][3] The general synthesis involves two main steps: N-acylation followed by cyclization.[1]
Signaling Pathway: Mechanism of Action of Benzodiazepines
Benzodiazepines exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening.[5] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and thus producing the characteristic sedative and anxiolytic effects of this drug class.[4]
Application in the Synthesis of Anticancer Agents
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. Specifically, hybrids of bromophenol and indolin-2-one have demonstrated significant in vitro activity against a range of human cancer cell lines.[4][6] The synthesis of these compounds often involves a Knoevenagel condensation between a substituted indolin-2-one and a bromophenol-derived aldehyde.[7]
Quantitative Data: Anticancer Activity of Bromophenol-Indolin-2-one Derivatives
The antiproliferative activity of a series of bromophenol-indolin-2-one derivatives was evaluated against five human cancer cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Several compounds exhibited potent activity, with IC50 values in the low micromolar range.[4]
| Compound | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HeLa (Cervical) | HCT116 (Colon) |
| 4g | 1.89 ± 0.15 | 2.45 ± 0.21 | 3.12 ± 0.28 | 2.87 ± 0.25 | 2.11 ± 0.19 |
| 4h | 2.03 ± 0.18 | 2.67 ± 0.24 | 3.45 ± 0.31 | 3.01 ± 0.27 | 2.34 ± 0.21 |
| 4i | 1.76 ± 0.14 | 2.21 ± 0.19 | 2.98 ± 0.26 | 2.54 ± 0.22 | 1.98 ± 0.17 |
| 5h | 3.15 ± 0.29 | 4.01 ± 0.36 | 4.87 ± 0.43 | 4.23 ± 0.38 | 3.56 ± 0.32 |
| 6d | 2.54 ± 0.23 | 3.11 ± 0.28 | 3.98 ± 0.35 | 3.45 ± 0.31 | 2.87 ± 0.26 |
| 7a | 2.21 ± 0.20 | 2.87 ± 0.26 | 3.54 ± 0.32 | 3.12 ± 0.28 | 2.45 ± 0.22 |
| 7b | 2.01 ± 0.18 | 2.54 ± 0.23 | 3.21 ± 0.29 | 2.89 ± 0.26 | 2.23 ± 0.20 |
| Sunitinib (Control) | 3.54 ± 0.32 | 4.12 ± 0.37 | 5.01 ± 0.45 | 4.56 ± 0.41 | 3.87 ± 0.35 |
| Data is presented as IC50 (µM) ± standard deviation.[4] |
Signaling Pathway: VEGFR-2 Inhibition
Many indolin-2-one derivatives are known to target receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways.[8][9] These pathways ultimately promote endothelial cell proliferation, migration, and survival.[8] Inhibitors targeting VEGFR-2 can block these processes, thereby impeding tumor angiogenesis.
Experimental Protocols
General Synthetic Workflow
The development of novel therapeutic agents from this compound typically follows a multi-step process, from initial synthesis to biological evaluation.
Protocol 1: Synthesis of this compound from 5-Bromo-2-nitrophenol
This protocol describes the reduction of 5-bromo-2-nitrophenol to this compound.[11][12]
Materials:
-
5-Bromo-2-nitrophenol
-
0.5% aqueous Sodium Hydroxide (NaOH) solution
-
Sodium Bisulfite (NaHSO3), 85% pure
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous NaOH solution with stirring until complete dissolution.[12]
-
Add sodium bisulfite (9.76 mmol) to the solution and stir at room temperature for 15 minutes.[12]
-
Slowly acidify the reaction mixture with dilute HCl to a pH of 5.[12]
-
Extract the mixture three times with 40 mL portions of diethyl ether.[11]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[11]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[11]
-
Recrystallize the crude product from an ether/hexane mixture to yield pure this compound.[11]
Protocol 2: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of both established drug classes like benzodiazepines and novel anticancer agents underscores its importance in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing new and improved therapeutics. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Benzodiazepines on GABA Receptors - David Weiss [grantome.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benzoinfo.com [benzoinfo.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and biological evaluation of novel bromophenol derivatives incorporating indolin-2-one moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
Application Notes: 2-Amino-5-bromophenol as a Versatile Precursor for Novel Azo Dyes
Introduction
2-Amino-5-bromophenol is a valuable aromatic intermediate possessing amino, hydroxyl, and bromo functional groups. This unique substitution pattern makes it an excellent precursor for the synthesis of novel azo dyes. The amino group can be readily converted into a diazonium salt, which can then be coupled with various electron-rich aromatic compounds (coupling components) to generate a diverse library of azo dyes with potentially interesting chromophoric and solvatochromic properties. The presence of the hydroxyl and bromo substituents on the diazo component can influence the final color, fastness, and other physicochemical properties of the resulting dyes. These novel dyes may find applications in textiles, printing, as pH indicators, and in the development of advanced materials.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a two-step reaction pathway: diazotization and azo coupling.
-
Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction typically occurs at a slightly alkaline or acidic pH, depending on the coupling component, to yield the stable azo dye.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative novel azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (1.88 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%) (2.5 mL)
-
Distilled Water
-
Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)
-
Ice
Procedure:
-
In a 100 mL beaker, suspend 1.88 g of this compound in 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir the mixture until a fine suspension of the amine salt is formed.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.
-
In a separate 50 mL beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine salt suspension over 15-20 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete.
-
The resulting clear solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Cold diazonium salt solution (from Protocol 1)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
After the stirring period, allow the mixture to stand for a short time.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the dye precipitate thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a desiccator or in an oven at a low temperature (e.g., 60 °C).
-
For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized novel azo dye, 1-(4-bromo-2-hydroxyphenylazo)-2-naphthol.
| Parameter | Value |
| Product Name | 1-(4-bromo-2-hydroxyphenylazo)-2-naphthol |
| Molecular Formula | C₁₆H₁₁BrN₂O₂ |
| Molecular Weight | 355.18 g/mol |
| Theoretical Yield | 3.55 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated) |
| Melting Point | (To be determined experimentally) |
| λmax (in Ethanol) | (To be determined by UV-Vis spectroscopy) |
| Color | Red/Orange |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of a novel azo dye.
Logical Relationship of Synthesis
Caption: Logical steps in the synthesis of novel azo dyes.
Application Notes and Protocols for the Derivatization of 2-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromophenol is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure contains both a nucleophilic amino group and a hydroxyl group, allowing for a variety of chemical modifications. The selective derivatization of these functional groups is crucial for constructing complex molecular architectures. These application notes provide detailed protocols for the selective and sequential derivatization of the amino and hydroxyl groups of this compound, including selective N-acylation, and an orthogonal protection strategy enabling independent modification of each functional group.
Data Presentation
The following table summarizes expected quantitative data for the described derivatization protocols. These values are based on literature reports for analogous compounds and may require optimization for this compound.
| Reaction Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protocol 1: Selective N-Acetylation | N-(4-bromo-2-hydroxyphenyl)acetamide | Acetic anhydride, NaOAc | Water | 25 | 0.5 | 85-95 |
| Protocol 2: Orthogonal Protection (N-Boc) | tert-butyl (4-bromo-2-hydroxyphenyl)carbamate | Di-tert-butyl dicarbonate (Boc₂O), Et₃N | Dichloromethane (DCM) | 25 | 12 | 90-98 |
| Protocol 2: Orthogonal Protection (O-TBDMS) | tert-butyl (4-bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)carbamate | TBDMS-Cl, Imidazole | Dichloromethane (DCM) | 25 | 16 | 90-97 |
| Protocol 3: Selective O-Silylation (via N-protection) | 2-amino-5-bromo-1-((tert-butyldimethylsilyl)oxy)benzene | Benzaldehyde, K₂CO₃, TBDMS-Cl, then HCl | Methanol/Acetone, then aqueous HCl | Reflux/25 | 24 | 70-85 (overall) |
Experimental Protocols
Protocol 1: Selective N-Acetylation of the Amino Group
This protocol describes the chemoselective acetylation of the more nucleophilic amino group in the presence of the hydroxyl group.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water.
-
Add sodium acetate (1.2 eq) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
If precipitation is incomplete, adjust the pH to ~5 with 1 M HCl.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield N-(4-bromo-2-hydroxyphenyl)acetamide.
Protocol 2: Orthogonal Protection of Amino and Hydroxyl Groups
This protocol outlines a two-step orthogonal protection strategy, first protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This allows for the selective deprotection of either group under specific conditions (acid for Boc, fluoride for TBDMS).
Step 1: N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware under inert atmosphere (N₂ or Ar)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, inert atmosphere-purged round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred solution of the aminophenol at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (4-bromo-2-hydroxyphenyl)carbamate.
Step 2: O-TBDMS Protection
Materials:
-
tert-butyl (4-bromo-2-hydroxyphenyl)carbamate (from Step 1)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware under inert atmosphere (N₂ or Ar)
-
Magnetic stirrer
Procedure:
-
Dissolve tert-butyl (4-bromo-2-hydroxyphenyl)carbamate (1.0 eq) in anhydrous DCM in a flame-dried, inert atmosphere-purged round-bottom flask.
-
Add imidazole (2.0 eq) to the solution and stir until dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)carbamate.
Protocol 3: Selective O-Silylation via Temporary N-Protection
This protocol describes a method for the selective silylation of the hydroxyl group by first forming a temporary imine with the amino group, which is then hydrolyzed after O-silylation.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Methanol
-
Acetone
-
Hydrochloric acid (3 M)
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
Iminé Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add benzaldehyde (1.0 eq) and stir the solution at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude imine.
-
O-Silylation: Dissolve the crude imine in acetone. Add potassium carbonate (2.0 eq) and TBDMS-Cl (1.1 eq). Reflux the mixture for 20 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Hydrolysis (Deprotection of N-imine): Dissolve the crude O-silylated imine in a suitable solvent (e.g., THF) and add 3 M aqueous HCl. Stir at room temperature until the hydrolysis of the imine is complete (monitor by TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-amino-5-bromo-1-((tert-butyldimethylsilyl)oxy)benzene.
Mandatory Visualization
Caption: Experimental workflows for the derivatization of this compound.
Caption: Orthogonal deprotection of the N-Boc and O-TBDMS protected this compound.
Troubleshooting & Optimization
Optimizing the Synthesis of 2-Amino-5-bromophenol: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-5-bromophenol. This guide focuses on addressing specific experimental challenges to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, categorized by the two primary synthetic routes.
Route 1: Reduction of 5-bromo-2-nitrophenol
This pathway involves the chemical reduction of a nitro group to an amine. Key challenges include ensuring complete reduction and preventing side reactions, particularly dehalogenation.
Q1: My reaction is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete reduction can be attributed to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient excess. For instance, when using sodium bisulfite, a significant excess is typically required to drive the reaction to completion.[1]
-
Low Reaction Temperature: While some reductions proceed at room temperature, gentle heating may be necessary to increase the reaction rate. Monitor the temperature closely to avoid unwanted side reactions.
-
Poor Reagent Quality: The purity of the reducing agent can significantly impact the reaction's success. Use freshly opened or properly stored reagents.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar equivalents of your reducing agent.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Use Fresh Reagents: If in doubt, use a fresh batch of the reducing agent.
Q2: I am observing a significant amount of a byproduct, which I suspect is 2-aminophenol. How can I prevent this?
A2: The formation of 2-aminophenol is a common side reaction resulting from the hydrodehalogenation (de-bromination) of the starting material or product. This is particularly prevalent when using certain catalysts for hydrogenation.
Troubleshooting Steps:
-
Catalyst Selection for Catalytic Hydrogenation: If using catalytic hydrogenation, the choice of catalyst is crucial. While Pd/C is a common hydrogenation catalyst, it can sometimes promote dehalogenation. Consider screening other catalysts like Raney Nickel or using modified catalysts to suppress this side reaction.
-
Control of Reaction Conditions: Over-reduction and dehalogenation can be favored by prolonged reaction times or high hydrogen pressure. Careful monitoring of the reaction progress is essential to stop the reaction once the starting material is consumed.
-
Alternative Reducing Agents: Consider using chemical reducing agents like sodium dithionite or tin(II) chloride, which are less prone to causing dehalogenation compared to some catalytic hydrogenation systems.
Q3: The isolated product is dark-colored and appears impure. How can I improve its purity?
A3: Discoloration often indicates the presence of oxidized byproducts or residual starting material.
Troubleshooting Steps:
-
Purification by Recrystallization: Recrystallization is an effective method for purifying the final product. A mixed solvent system, such as ether/hexane, has been shown to be effective for this compound.[1]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.
-
Column Chromatography: For highly impure samples, silica gel column chromatography can be employed for purification.
Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide
This method involves the removal of an acetyl protecting group to reveal the amine functionality. The primary challenge is ensuring complete hydrolysis without product degradation.
Q1: The hydrolysis is not going to completion. What can I do?
A1: Incomplete hydrolysis can result from insufficient acid or base concentration, inadequate reaction time, or low temperature.
Troubleshooting Steps:
-
Optimize Acid/Base Concentration: Ensure the concentration of the acid (e.g., HCl) or base used for hydrolysis is sufficient.[1]
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature (e.g., reflux) can drive the hydrolysis to completion.[1] Monitor the reaction by TLC to determine the optimal time.
Q2: I am concerned about potential degradation of my product under harsh hydrolysis conditions. Are there milder alternatives?
A2: While acidic hydrolysis is effective, prolonged exposure to strong acids and high temperatures can potentially lead to degradation.
Troubleshooting Steps:
-
Enzymatic Hydrolysis: While not commonly reported for this specific substrate, enzymatic hydrolysis offers a milder alternative for deacetylation in other systems and could be explored.
-
Screening of Different Acids/Bases: The choice of acid or base can influence the reaction rate and potential for side reactions. A screening of different hydrolytic agents could identify milder yet effective conditions.
Data Presentation
The following tables summarize reported yields for the synthesis of this compound via the two main routes.
Table 1: Yields for Route 1 - Reduction of 5-bromo-2-nitrophenol
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Bisulfite | 0.5% aq. NaOH | Room Temp. | 15 min | 60% | [1] |
Table 2: Yields for Route 2 - Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide
| Hydrolysis Condition | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 3 M HCl | Ethanol/Water | 100 °C (reflux) | 3 h | 89% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-bromo-2-nitrophenol
This protocol is adapted from a literature procedure using sodium bisulfite as the reducing agent.[1]
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous Sodium Hydroxide (NaOH) solution
-
Sodium Bisulfite (NaHSO₃), 85% pure
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution. Stir until completely dissolved.
-
Add sodium bisulfite (a significant excess) to the solution and stir at room temperature for 15 minutes.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ether/hexane mixture to yield pure this compound.
Protocol 2: Synthesis of this compound via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide
This protocol is based on a literature procedure using acidic hydrolysis.[1]
Materials:
-
N-(4-bromo-2-hydroxyphenyl)acetamide
-
Ethanol (EtOH)
-
3 M Hydrochloric Acid (HCl)
-
1 M Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend N-(4-bromo-2-hydroxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and 3 M HCl.
-
Heat the suspension to 100 °C (reflux) for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and add 1 M sodium carbonate solution to neutralize the acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain this compound.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Common side products in the synthesis of 2-Amino-5-bromophenol
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-bromophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and well-documented method for synthesizing this compound is the reduction of the nitro group of 5-bromo-2-nitrophenol.[1] This transformation can be achieved using various reducing agents and catalytic systems.
Q2: What are the primary side products I should be aware of during the synthesis?
The formation of side products is a common challenge. The principal impurities include:
-
2-Aminophenol: This is often the major byproduct, arising from the hydrodehalogenation (debromination) of the starting material or the final product, where the bromine atom is replaced by a hydrogen atom.
-
Incompletely reduced intermediates: Depending on the reaction conditions and the strength of the reducing agent, intermediates such as 5-bromo-2-nitrosophenol and N-(5-bromo-2-hydroxyphenyl)hydroxylamine may be present in the final product mixture.
-
Unreacted 5-bromo-2-nitrophenol: Incomplete conversion will lead to the presence of the starting material in the crude product.
Q3: How can I monitor the progress of the reaction and identify the products?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting material and, if available, a standard of the desired product, you can track the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for identifying and quantifying the desired product and any impurities in the final mixture. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the final product and identify major impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of this compound and Significant Formation of 2-Aminophenol (Debromination)
Possible Causes:
-
Harsh reaction conditions: High temperatures, prolonged reaction times, and strongly acidic or basic conditions can promote hydrodehalogenation.
-
Inappropriate catalyst: Certain catalysts, particularly some palladium-based catalysts, are highly active for hydrodehalogenation.
-
Hydrogen source: The type and amount of hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagents) can influence the extent of debromination.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may help to minimize the debromination side reaction.
-
Catalyst Selection:
-
Consider using catalysts less prone to causing dehalogenation. For instance, a patent for the synthesis of a similar compound, 4-bromo-2-aminophenol, reports that a Fe-Cr modified Raney-Ni catalyst can inhibit the debromination side reaction, keeping it as low as 0.3-1.5 mol%.
-
If using a palladium catalyst, screen different ligands and supports to find a system with lower dehalogenation activity.
-
-
Control pH: Maintain a neutral or slightly acidic pH during the reduction, as highly acidic or basic conditions can facilitate the loss of the bromine substituent.
-
Choice of Reducing Agent: For non-catalytic reductions, milder reducing agents may be preferable.
| Parameter | Condition Leading to Debromination | Recommended Adjustment |
| Temperature | High | Lower temperature and monitor reaction progress closely. |
| Catalyst | Highly active hydrogenation catalysts (e.g., some Pd/C) | Screen alternative catalysts (e.g., modified Raney-Ni, PtO2). |
| pH | Strongly acidic or basic | Maintain near-neutral conditions if possible. |
Issue 2: Presence of Incompletely Reduced Intermediates
Possible Causes:
-
Insufficient reducing agent: An inadequate amount of the reducing agent will lead to incomplete conversion of the nitro group.
-
Short reaction time: The reaction may not have been allowed to proceed to completion.
-
Poor catalyst activity: The catalyst may be poisoned or deactivated, leading to a stalled reaction.
Troubleshooting Steps:
-
Increase Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent is used.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material and intermediates are no longer detected.
-
Catalyst Management:
-
Use a fresh batch of catalyst.
-
Ensure the reaction solvent is free from impurities that could poison the catalyst.
-
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Similar polarity of product and byproducts: this compound and 2-aminophenol can have similar polarities, making them challenging to separate by column chromatography.
-
Product instability: Aminophenols can be susceptible to oxidation, leading to discoloration and the formation of further impurities upon standing or during purification.
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and different stationary phases to improve separation.
-
Recrystallization: This can be an effective method for purifying the final product and removing minor impurities.
-
Work-up under inert atmosphere: To prevent oxidation, perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Reduction of 5-bromo-2-nitrophenol using Sodium Bisulfite[2]
-
Dissolution: Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution.
-
Reduction: Add sodium bisulfite (a significant excess) to the solution and stir at room temperature.
-
Acidification: After the reaction is complete (as monitored by TLC), slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a solvent mixture such as ether/hexane.
Protocol 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide[2]
-
Reaction Setup: Suspend N-(4-bromo-2-hydroxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and 3 M hydrochloric acid.
-
Heating: Heat the suspension to reflux (approximately 100°C) for several hours.
-
Neutralization: Cool the reaction mixture and neutralize with a solution of sodium carbonate.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.
-
Drying and Concentration: Dry the combined organic layers and concentrate to yield this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting low yields in Suzuki coupling with 2-Amino-5-bromophenol
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Amino-5-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments, particularly those leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no conversion of my this compound starting material. What are the likely causes?
Low or no conversion in a Suzuki coupling with this compound can stem from several factors related to catalyst activity and reaction conditions. The presence of both an electron-rich amino group and a hydroxyl group on the phenyl ring can present unique challenges.[1]
-
Catalyst Inactivation/Poisoning: The primary amine in your substrate can coordinate with the palladium catalyst, leading to its deactivation.[2]
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-donating nature of the amino and hydroxyl groups can influence this step.
-
Solution: Ensure your palladium source and ligand are appropriate for electron-rich aryl bromides. Increasing the reaction temperature incrementally may also improve the rate of oxidative addition.
-
-
Poor Reagent Quality: The purity of your starting materials and reagents is crucial.
-
Solution: Use fresh, high-purity this compound, boronic acid, and base. Ensure solvents are anhydrous and properly degassed.
-
Q2: My reaction is producing significant side products, leading to a low yield of the desired coupled product. What are these side products and how can I minimize them?
The most common side reactions in Suzuki couplings are dehalogenation of the starting material and homocoupling of the boronic acid.
-
Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen, leading to the formation of 2-aminophenol. This can be caused by impurities in the reaction mixture or certain reaction conditions.
-
Solution: Rigorously degas your solvents to remove dissolved oxygen. Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction. Using anhydrous solvents and reagents can also minimize this side reaction.[2]
-
-
Homocoupling: The boronic acid can react with itself to form a biaryl byproduct.
-
Solution: This is often promoted by the presence of oxygen. Thorough degassing is critical. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can also help minimize homocoupling.
-
-
Phenol-Related Side Reactions: The free hydroxyl group can potentially lead to undesired O-arylation or other side reactions.
-
Solution: If phenol-related side reactions are suspected, consider protecting the hydroxyl group (e.g., as a methyl or silyl ether) prior to the coupling reaction. Alternatively, specific conditions for the direct coupling of phenols can be employed (see Protocol 2).
-
Q3: How do the amino and hydroxyl groups on this compound specifically impact the Suzuki coupling reaction?
Both the amino and hydroxyl groups are electron-donating and can influence the reaction in several ways:
-
Increased Electron Density: These groups make the aryl bromide more electron-rich, which can slow down the rate-determining oxidative addition step.[3]
-
Catalyst Coordination: The lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium center, potentially inhibiting the catalyst.[2]
-
Acidity of the Phenolic Proton: The hydroxyl group is acidic and can react with the base. This can be beneficial by facilitating the formation of a phenoxide, which may influence the reaction. However, it can also complicate the reaction by consuming the base.
Q4: What is the best choice of catalyst, ligand, base, and solvent for the Suzuki coupling of this compound?
The optimal conditions will likely require some screening, but here are some general recommendations based on similar systems:[1][4][5]
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are good starting points when used with a suitable ligand. Pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[4][5]
-
Ligand: For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often superior to triphenylphosphine (PPh₃). Consider ligands such as SPhos, XPhos, or other Buchwald-type ligands.[2]
-
Base: A variety of bases can be used, with the choice often depending on the solvent and the specific boronic acid. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often effective.[1][6] Cesium carbonate (Cs₂CO₃) can also be a good choice, particularly for challenging couplings.
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[1][4][5] The water is important for the transmetalation step.
Data Presentation: Reaction Conditions for Structurally Similar Substrates
The following table summarizes reaction conditions used for the Suzuki coupling of substrates structurally related to this compound. This data can serve as a guide for optimizing your reaction.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-amino-5-bromobenzoate | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | Not specified | [4] |
| 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | ~85 | [5] |
| 4-Amino-3-bromobenzoic Acid | Pd(OAc)₂ (Variable) | SPhos (Variable) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [6] |
| 5-Bromo-N-phenylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | Not specified | [7] |
Experimental Protocols
Note: The following protocols are generalized based on procedures for structurally similar compounds and may require optimization for this compound.
Protocol 1: General Suzuki-Miyaura Coupling of an Aminophenol Derivative
This protocol is a good starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Situ Activation of the Phenolic Hydroxyl Group
This protocol is an alternative approach where the phenolic hydroxyl group is activated in situ, which may be beneficial for certain substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5-10 mol%)
-
Activating agent (e.g., tosyl fluoride)
-
Base (e.g., K₃PO₄, 3.0-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF with a small amount of water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the nickel catalyst.
-
Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Add the anhydrous, degassed solvent.
-
Add the activating agent (e.g., tosyl fluoride) to the reaction mixture.
-
Heat the reaction mixture with stirring (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Caption: A typical experimental workflow for a Suzuki coupling reaction.[4]
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Amino-5-bromophenol
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for selecting catalysts and troubleshooting cross-coupling reactions involving 2-Amino-5-bromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenges stem from the substrate's structure, which contains three potentially reactive sites: the C-Br bond, the amino group (-NH₂), and the hydroxyl group (-OH). Key issues include:
-
Catalyst Inhibition/Deactivation: The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2][3][4]
-
Chemoselectivity: Controlling the reaction to favor C-C, C-N, or C-O bond formation is critical. For instance, in Buchwald-Hartwig amination, competitive N-arylation and O-arylation can occur.[5]
-
Substrate Reactivity: While the C-Br bond is generally reactive, the electron-donating nature of the amino and hydroxyl groups can influence the electronic properties of the aryl bromide, affecting the oxidative addition step in the catalytic cycle.[3][6]
Q2: Do I need to protect the amino or hydroxyl groups before the reaction?
Whether to use protecting groups depends on the desired selectivity and the chosen catalytic system.
-
No Protection: Many modern catalyst systems, particularly those with bulky phosphine ligands, are tolerant of free amino and hydroxyl groups and can proceed without protection.[1][5]
-
Protection Recommended: If chemoselectivity between N-arylation and O-arylation is a persistent issue, or if you experience significant catalyst inhibition, protection may be necessary.[1][4][5] The amino group can be protected with a Boc or Fmoc group, while the hydroxyl group can be protected as a silyl ether.[5]
Q3: How can I control chemoselectivity between N-arylation and O-arylation in Buchwald-Hartwig reactions?
Chemoselectivity can be influenced by the choice of catalyst and reaction conditions. Generally, palladium-based catalysts paired with bulky biarylphosphine ligands such as BrettPhos tend to favor N-arylation.[5] Conversely, copper-based catalyst systems are often employed to achieve selective O-arylation.[5]
Q4: Which type of cross-coupling reaction is best suited for this compound?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds (biaryl structures). It is widely used due to its high functional group tolerance and the stability of the required boronic acid reagents.[7]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds, allowing for the synthesis of arylamines.[8][9]
-
Sonogashira Coupling: Used to form C-C bonds between the aryl bromide and a terminal alkyne, creating aryl alkynes.[10][11]
Catalyst Selection and Data Summary
The selection of an appropriate catalyst system is critical for success. The tables below summarize recommended starting conditions for various cross-coupling reactions, based on data from analogous substrates.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling (Reaction: C-C Bond Formation with Arylboronic Acids)
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-100 | 75-90 | [7][12] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 85-98 | [1][12] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | 80-95 | [12] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination (Reaction: C-N Bond Formation with Amines)
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Notes | Reference |
| Pd₂(dba)₃ | BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | Favors N-arylation | [5] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | Good for coupling with amides | [1] |
| CuI | (if O-arylation desired) | K₃PO₄ | DMF | 100-120 | Selective for O-arylation | [5] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling (Reaction: C-C Bond Formation with Terminal Alkynes)
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Notes | Reference |
| PdCl₂(PPh₃)₂ | CuI | TEA or DIPA | THF or DMF | 25-70 | Standard, widely used system | [1][11] |
| Pd(PPh₃)₄ | CuI | TEA | Toluene | 50-80 | Effective for many substrates | [11] |
| Pd(OAc)₂ / Ligand | None (Cu-free) | Piperidine or TBAF | THF or DMF | 60-100 | Avoids Glaser homocoupling | [10][13] |
Visualized Workflows
Caption: Catalyst selection workflow for this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Catalyst inhibition by the amino or hydroxyl group.[3][4]
-
Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos). These ligands can sterically shield the metal center and promote the catalytic cycle over catalyst coordination.[1] If the issue persists, consider protecting the amine with a Boc group.[1][5]
-
-
Possible Cause: Inactive catalyst or incomplete reduction of a Pd(II) precatalyst.
-
Solution: Ensure your reaction is performed under strictly inert conditions (Argon or Nitrogen) as oxygen can oxidize the active Pd(0) catalyst.[2][3] Use freshly opened, high-purity reagents and anhydrous, degassed solvents.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
-
Possible Cause: Suboptimal base or solvent.
-
Solution: The choice of base is crucial. For Suzuki reactions, inorganic bases like K₃PO₄ or K₂CO₃ are common.[12] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are often required.[14] Screen different solvents; common choices include 1,4-dioxane, toluene, and THF, often with water in a biphasic system for Suzuki couplings.[1]
-
Issue 2: Formation of Significant Side Products
-
Possible Cause: Dehalogenation (replacement of bromine with hydrogen).[2][3]
-
Possible Cause: Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira).
-
Solution: For Suzuki reactions, homocoupling is often caused by the presence of oxygen; ensure thorough degassing of the reaction mixture.[2] For Sonogashira reactions, this is known as the Glaser coupling and is promoted by the copper co-catalyst. Running the reaction under copper-free conditions can eliminate this issue.[13]
-
-
Possible Cause: Protodeboronation of the boronic acid (Suzuki).[2][3]
-
Solution: This occurs when the boronic acid reacts with water or other protic sources, converting it back to a hydrocarbon. Minimize the amount of water in the reaction if possible and work up the reaction as soon as it reaches completion to avoid prolonged exposure of the boronic acid to the reaction conditions.[4]
-
Issue 3: Reaction Turns Black
-
Possible Cause: Catalyst decomposition to palladium black.[4]
Caption: General troubleshooting logic for cross-coupling reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[12]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq). If using a pre-formed catalyst like Pd(PPh₃)₄ (0.05 eq), add it at this stage.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[12]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine coupling partner (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq), and the ligand (e.g., BrettPhos, 0.02-0.04 eq) to a dry, sealable reaction tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.[8]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and the copper(I) iodide co-catalyst (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 70 °C) until completion.
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture, dilute with an organic solvent, and wash with water or brine to remove amine salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Improving the regioselectivity of reactions with 2-Amino-5-bromophenol
Welcome to the technical support center for 2-Amino-5-bromophenol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reaction regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary sites for reactivity, which often leads to challenges in regioselectivity:
-
The Amino (-NH₂) Group: A potent nucleophile, prone to reactions like alkylation and acylation.
-
The Hydroxyl (-OH) Group: A nucleophile that can compete with the amino group in alkylation and acylation reactions.
-
The Aromatic Ring: Can undergo electrophilic aromatic substitution at the carbon atoms, with reactivity and position directed by the three existing substituents (-NH₂, -OH, -Br). The Carbon-Bromine (C-Br) bond is also a key site for palladium-catalyzed cross-coupling reactions.
Q2: What is the most common reason for getting a mixture of products?
A2: The most common issue is the concurrent reactivity of the amino and hydroxyl groups. Because both are nucleophilic, reagents like alkyl halides or acyl chlorides can react at both sites, leading to mixtures of N-substituted, O-substituted, and potentially di-substituted products. A secondary cause is in electrophilic aromatic substitution, where the powerful directing effects of the substituents can still lead to isomeric products if reaction conditions are not optimized.
Q3: What are the general strategies for improving regioselectivity?
A3: There are three primary strategies to control where a reaction occurs:
-
Tuning Reaction Conditions: Carefully selecting the base, solvent, and temperature can favor one reaction pathway over another. For example, exploiting the different acidities of the phenolic proton versus the amine protons.
-
Using Protecting Groups: This is a robust strategy where one functional group is temporarily "masked" to prevent it from reacting.[1][2][3] An orthogonal protecting group strategy allows for the selective removal of one group while another remains intact.[4][5]
-
Chelation or Directing Groups: Attaching a temporary group that directs a reagent to a specific position is a powerful method for controlling regioselectivity, especially in aromatic ring functionalization.[1]
Troubleshooting Guide 1: N- vs. O-Functionalization (Alkylation & Acylation)
Issue: My reaction with an electrophile (e.g., alkyl halide, acyl chloride) yields a mixture of N- and O-functionalized products. How can I favor one over the other?
This is a classic chemoselectivity problem. The outcome depends on the relative nucleophilicity of the nitrogen and oxygen atoms, which can be manipulated by the reaction conditions.
Solution & Key Principles:
-
For O-Alkylation/O-Acylation: To favor reaction at the hydroxyl group, the more acidic phenolic proton should be selectively deprotonated. Using a base that is strong enough to deprotonate the phenol (pKa ~10) but not the aniline (pKa ~30 for the N-H proton) is key. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent are often effective. Alternatively, O-acylation can be achieved under acidic conditions where the amino group is protonated and thus non-nucleophilic.[6]
-
For N-Alkylation/N-Acylation: To favor reaction at the amino group, its nucleophilicity must be enhanced relative to the oxygen. This can be more challenging. One effective method is to convert the amine into a better nucleophile or use reaction conditions where it is more reactive.[7] A common strategy for selective N-alkylation is reductive amination.[8] For selective N-acylation, forming a mixed anhydride in situ can favor reaction at the more nucleophilic amine.[9]
Comparative Data: Selective Alkylation
The choice of base is critical in determining the ratio of N- to O-alkylation.
| Base | Solvent | Typical Product Ratio (O-alkyl : N-alkyl) | Rationale |
| K₂CO₃ | DMF | > 95 : 5 | Selectively deprotonates the more acidic phenol, creating a potent phenoxide nucleophile. |
| NaH | THF | ~ 40 : 60 | A very strong base that deprotonates both the -OH and -NH₂ groups, leading to a mixture. |
| Cs₂CO₃ | Acetonitrile | > 90 : 10 | Often provides high O-selectivity, similar to K₂CO₃. |
| None (Acidic) | Acetic Acid | N/A (Acylation only) | Protonates the -NH₂ group, deactivating it and allowing for selective O-acylation.[6] |
Note: Ratios are illustrative and can vary based on the specific electrophile, temperature, and reaction time.
Experimental Protocols
Protocol 1: Selective O-Acetylation
This protocol leverages acidic conditions to deactivate the amine group, allowing for selective acylation of the hydroxyl group.
-
Setup: Suspend this compound (1.0 mmol) in anhydrous trifluoroacetic acid (TFA, 3 mL) in a round-bottom flask at 0 °C.
-
Reagent Addition: Slowly add acetyl chloride (1.1 mmol) to the stirred suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water.
-
Isolation: Adjust the pH to neutral (pH ~7) with a saturated sodium bicarbonate solution. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Selective N-Alkylation via Reductive Amination
This two-step, one-pot procedure avoids direct alkylation with halides, providing high N-selectivity.[8]
-
Imine Formation: Dissolve this compound (1.0 mmol) and a desired aldehyde (e.g., benzaldehyde, 1.0 mmol) in methanol (10 mL). Stir at room temperature for 1 hour to form the imine intermediate.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding water (10 mL).
-
Isolation: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Electrophilic Aromatic Substitution (EAS)
Issue: I am trying to functionalize the aromatic ring but I am getting a mixture of isomers or the reaction is not working.
Solution & Key Principles:
The regiochemical outcome of an EAS reaction on this compound is controlled by the powerful directing effects of the existing substituents.
-
-OH and -NH₂ Groups: Both are strongly activating, ortho, para-directing groups.[10][11] They donate electron density into the ring, making it highly nucleophilic.
-
-Br Group: This is a deactivating, but ortho, para-directing group.[10]
The synergistic effect of the -OH and -NH₂ groups dominates. They strongly activate the positions ortho and para to themselves. The most activated and sterically accessible positions for an incoming electrophile are C4 and C6. Therefore, substitution is heavily favored at these positions.
Caption: Directing effects on this compound for EAS.
Expected Products in EAS Reactions
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂ in Acetic Acid | 2-Amino-4,5-dibromophenol |
| Nitration | HNO₃, H₂SO₄, low temp. | 2-Amino-5-bromo-4-nitrophenol and/or 2-Amino-5-bromo-6-nitrophenol |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
Protocol 3: Regioselective Bromination
This protocol illustrates the bromination of the highly activated aromatic ring.
-
Setup: Dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL) in a flask equipped with a dropping funnel. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Add a solution of bromine (1.0 mmol) in glacial acetic acid (2 mL) dropwise to the cooled solution with vigorous stirring over 30 minutes.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the consumption of the starting material by TLC.
-
Work-up: Quench the reaction by pouring it into a beaker of ice water (50 mL). If excess bromine is present, add a small amount of sodium thiosulfate solution to decolorize.
-
Isolation: The product will precipitate from the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the product. If necessary, purify by recrystallization.
Troubleshooting Guide 3: Using Protecting Groups for Ultimate Control
Issue: Tuning reaction conditions is not giving me the selectivity I need. How can I use protecting groups to force the reaction to a specific site?
Solution & Key Principles:
Protecting groups are the most definitive way to ensure regioselectivity. By protecting one functional group, you completely prevent it from reacting, allowing you to selectively functionalize the other. An orthogonal strategy, where protecting groups can be removed under different conditions, is ideal.[4][5]
-
Amine Protection: The amino group is commonly protected as a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Boc groups are stable to base but are easily removed with acid (e.g., TFA).[12][13]
-
Hydroxyl Protection: The hydroxyl group can be protected as an ether (e.g., MOM, TBDMS) or an ester. Silyl ethers like TBDMS are robust but can be selectively removed with a fluoride source (e.g., TBAF).
Caption: Decision workflow for using protecting groups.
Protocol 4: Orthogonal Protection Strategy
This protocol describes the selective N-protection followed by O-protection.
-
N-Protection (Boc):
-
Dissolve this compound (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) and triethylamine (1.2 mmol).
-
Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate under reduced pressure to obtain the N-Boc protected intermediate, which can be used directly in the next step.
-
-
O-Protection (TBDMS):
-
Dissolve the crude N-Boc intermediate (1.0 mmol) in anhydrous DMF (5 mL).
-
Add imidazole (2.5 mmol) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 mmol).
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the fully protected product by column chromatography on silica gel.
-
Now, the TBDMS group can be selectively removed with TBAF to functionalize the -OH group, or the Boc group can be removed with TFA to functionalize the -NH₂ group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 10. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-bromophenol for Pilot Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-5-bromophenol for pilot studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address potential challenges during the scale-up process.
Executive Summary
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Scaling up this synthesis from the laboratory to a pilot plant presents several challenges, including ensuring consistent yield and purity, managing reaction exotherms, and optimizing process safety. This document outlines two primary, scalable synthetic routes and provides detailed protocols and troubleshooting advice to navigate these challenges effectively.
Key Synthetic Routes:
-
Reduction of 5-bromo-2-nitrophenol: A common and effective method involving the reduction of a nitro group to an amine.
-
Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide: An alternative route that involves the deprotection of an acetylated amine.
Careful consideration of reaction conditions, impurity profiles, and safety protocols is crucial for a successful and safe scale-up.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 5-bromo-2-nitrophenol | Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide |
| Starting Material | 5-bromo-2-nitrophenol | N-(4-bromo-2-hydroxyphenyl)acetamide |
| Key Reagents | Sodium bisulfite, Sodium hydrosulfite, or Catalytic Hydrogenation (e.g., Pd/C, H₂) | Hydrochloric acid, Sodium carbonate |
| Typical Yield | 60-90% (lab scale)[1][2] | ~89% (lab scale)[1] |
| Reported Purity | High after recrystallization | High (100% by HPLC reported in one lab-scale synthesis)[1] |
| Reaction Conditions | Varies with reducing agent: Room temperature to moderate heating. Catalytic hydrogenation may require elevated pressure. | Reflux at 100°C[1] |
| Key Scale-Up Challenges | Managing exothermicity of the reduction, handling of potentially pyrophoric catalysts (for hydrogenation), ensuring complete reduction to avoid nitro-aromatic impurities. | Handling of corrosive acids at a large scale, ensuring complete hydrolysis. |
| Potential Impurities | Unreacted 5-bromo-2-nitrophenol, partially reduced intermediates (e.g., hydroxylamines), dehalogenated byproducts (2-aminophenol). | Unreacted N-(4-bromo-2-hydroxyphenyl)acetamide. |
Experimental Protocols
Route 1: Synthesis of this compound via Reduction of 5-bromo-2-nitrophenol
This protocol details the reduction of 5-bromo-2-nitrophenol using sodium bisulfite, a method suitable for pilot-scale operations due to its milder conditions compared to catalytic hydrogenation.
Materials:
-
5-bromo-2-nitrophenol
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent like methyl tert-butyl ether - MTBE for safer scale-up)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether/Hexane (for recrystallization)
Procedure:
-
Dissolution: In a suitably sized reactor equipped with overhead stirring, a temperature probe, and an addition funnel, dissolve 5-bromo-2-nitrophenol in a 0.5% aqueous sodium hydroxide solution.[1][2] Stir until complete dissolution.
-
Reduction: Slowly add sodium bisulfite to the reaction mixture.[1][2] The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within a safe range (e.g., below 40°C). Monitor the reaction progress by TLC or HPLC.
-
Acidification: Once the reaction is complete, cool the mixture and slowly acidify with dilute hydrochloric acid to a pH of approximately 5.[1][2] This should be done cautiously as gas evolution may occur.
-
Extraction: Transfer the mixture to a liquid-liquid extractor and extract multiple times with a suitable organic solvent (e.g., diethyl ether or MTBE).[1][2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude this compound from a mixed solvent system such as ether/hexane to yield the pure product.[1][2]
Route 2: Synthesis of this compound via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide
This protocol describes the acidic hydrolysis of the acetyl-protected amine.
Materials:
-
N-(4-bromo-2-hydroxyphenyl)acetamide
-
Ethanol (EtOH)
-
3 M Hydrochloric acid (HCl)
-
1 M Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a reactor equipped with a reflux condenser, overhead stirrer, and temperature probe, create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide in a mixture of ethanol and 3 M hydrochloric acid.[1]
-
Hydrolysis: Heat the suspension to reflux (approximately 100°C) and maintain for about 3 hours.[1] Monitor the reaction for completion by TLC or HPLC.
-
Neutralization: Cool the reaction mixture and carefully add 1 M sodium carbonate solution to neutralize the acid.[1]
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Extraction: Extract the remaining aqueous residue multiple times with dichloromethane.[1]
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure to yield the product.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via nitro reduction.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) for Pilot Scale |
| Low Yield in Route 1 (Reduction) | Incomplete reaction due to insufficient reducing agent or reaction time. | Ensure accurate stoichiometry of the reducing agent. Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting material before proceeding to work-up. |
| Side reactions, such as dehalogenation, especially during catalytic hydrogenation. | Optimize catalyst loading and hydrogen pressure. Consider a milder reducing agent like sodium bisulfite if dehalogenation is a significant issue. | |
| Exotherm and Runaway Reaction in Route 1 | The reduction of nitro groups is highly exothermic. Poor heat removal in a large reactor. | Use a jacketed reactor with efficient cooling. Control the addition rate of the reducing agent. For catalytic hydrogenation, control the hydrogen uptake rate. Perform a reaction calorimetry study to understand the heat flow profile. |
| Formation of Colored Impurities | Oxidation of the aminophenol product, which is sensitive to air, especially under basic or neutral conditions. | Perform the work-up and isolation under an inert atmosphere (e.g., nitrogen). Use antioxidants during work-up if necessary. Store the final product under inert gas and protected from light. |
| Incomplete Hydrolysis in Route 2 | Insufficient reaction time or acid concentration. | Monitor the reaction closely using HPLC to ensure the disappearance of the starting material. If the reaction stalls, a slight increase in acid concentration or reaction time may be necessary, but this should be tested on a small scale first. |
| Difficulties in Product Isolation/Purification | "Oiling out" during crystallization instead of forming a solid. Formation of fine crystals that are difficult to filter. | Optimize the crystallization solvent system and cooling profile. Slow, controlled cooling is generally preferred. Seeding the solution with a small amount of pure product can promote the formation of larger, more easily filterable crystals. |
| Impurity Detected: 2-Aminophenol | Dehalogenation of the starting material or product. | In catalytic hydrogenation, screen different catalysts and optimize reaction conditions (temperature, pressure, solvent). In other reduction methods, ensure the reaction temperature is well-controlled. |
| Impurity Detected: Unreacted Starting Material | Incomplete reaction. | Increase reaction time or temperature slightly, or increase the molar ratio of the key reagent. Confirm completion with in-process controls. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for a pilot-plant scale?
A1: Both routes are viable for scale-up. The choice often depends on the availability and cost of the starting materials, as well as the equipment and safety infrastructure of the pilot plant. The reduction of 5-bromo-2-nitrophenol (Route 1) is a common industrial method for producing aminophenols. However, the exothermicity of the nitro reduction requires careful management. The hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide (Route 2) is generally less exothermic but involves handling large quantities of acid.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: For Route 1, the main concern is the management of the exothermic reaction, which can lead to a thermal runaway if not properly controlled. If using catalytic hydrogenation, the handling of flammable hydrogen gas and potentially pyrophoric catalysts requires specialized equipment and strict safety protocols. For Route 2, the primary hazard is the handling of corrosive hydrochloric acid at a large scale. For both routes, the product itself has associated hazards and should be handled with appropriate personal protective equipment (PPE).
Q3: How can I monitor the progress of the reaction effectively at a pilot scale?
A3: In-process control (IPC) is crucial for successful scale-up. High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the disappearance of the starting material and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be a quicker, qualitative check.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: Recrystallization is the most common and effective method for purifying this compound on a large scale.[1][2] The choice of solvent system is critical and should be optimized to provide good recovery and high purity. The cooling process should be well-controlled to obtain a crystal size that is easy to filter and wash. The filtration and drying steps should be performed under an inert atmosphere to prevent oxidation of the product.
Q5: What are the potential impurities I should be looking for in my final product?
A5: Depending on the synthetic route, potential impurities include unreacted starting materials (5-bromo-2-nitrophenol or N-(4-bromo-2-hydroxyphenyl)acetamide), partially reduced intermediates from Route 1, and the dehalogenated byproduct 2-aminophenol. It is important to develop an analytical method (e.g., HPLC) that can separate and quantify these potential impurities.
References
Technical Support Center: Monitoring Reactions of 2-Amino-5-bromophenol by TLC
Welcome to the technical support center for monitoring reactions involving 2-Amino-5-bromophenol using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of this compound?
A1: A common starting point for aminophenols is a mixture of a non-polar and a polar solvent.[1] Good solvent systems to begin with are ethyl acetate/hexanes or dichloromethane/methanol.[1] The polarity can be adjusted based on the observed retention factor (Rf). If your compound stays near the baseline, the eluent is not polar enough; if it moves close to the solvent front, the eluent is too polar.[2]
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator.[3] For staining, several options are effective for visualizing phenols and amines:
-
Potassium Permanganate (KMnO₄): This stain is a good general-purpose choice for compounds that can be oxidized, such as phenols and amines.[4]
-
Ninhydrin: This is a specific stain for primary and secondary amines, which will show up as colored spots, often purple or yellow.[4]
-
Ferric Chloride (FeCl₃) Spray: This is a classic stain for phenols, typically producing blue, violet, or green spots.
-
p-Anisaldehyde Stain: This can be a versatile stain for various functional groups, often yielding a range of colors upon heating, which can help differentiate between the starting material and the product.
Q3: My spots are streaking or tailing. What could be the cause and how do I fix it?
A3: Streaking is a common issue when working with amines on silica gel TLC plates.[5] The basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor spot shape.[5][6] Here are some solutions:
-
Add a Modifier to the Mobile Phase: Adding a small amount (0.1–2.0%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, resulting in sharper spots.[2]
-
Check Sample Concentration: Overloading the sample is a frequent cause of streaking.[7][8] Try diluting your sample before spotting it on the TLC plate.[2]
-
Consider Reversed-Phase TLC: For highly polar compounds that still present issues, using a C18-functionalized silica plate (reversed-phase) might be a suitable alternative.[2]
Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?
A4: Poor separation between spots with similar polarities can be addressed by:
-
Optimizing the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using diethyl ether instead of ethyl acetate) or adding a third solvent with a different polarity can enhance separation.
-
Multiple Elutions: You can run the TLC plate in the same solvent system multiple times.[9] After the first elution, dry the plate completely and then place it back in the developing chamber. This can often increase the separation between spots that are close together.
-
Two-Dimensional (2D) TLC: For complex mixtures or to confirm if a spot is a single component, you can run a 2D TLC.[10] Spot the sample in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it in a different solvent system.[10]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| No Spots Visible | 1. Sample is too dilute.2. Compound is not UV-active.3. Compound is volatile and evaporated.4. Solvent level in the chamber was above the spotting line.[11] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11]2. Use a chemical stain for visualization.[2]3. This can be difficult to overcome with TLC.[2]4. Ensure the solvent level is below the origin line.[7] |
| Spots are Elongated or Streaked | 1. Sample is overloaded.2. Strong interaction between the compound and silica gel (common for amines).3. The sample contains multiple compounds with very similar polarities.[11] | 1. Dilute the sample.[8]2. Add a basic modifier like triethylamine (0.1-2.0%) to the mobile phase.[2]3. Try a different solvent system to improve resolution.[11] |
| Rf Value is Too High or Too Low | 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf). | 1. If the Rf is too high, decrease the proportion of the polar solvent. If the Rf is too low, increase the proportion of the polar solvent.[2] |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the developing chamber or the filter paper.2. The silica gel on the plate is damaged or uneven.[6] | 1. Ensure the plate is centered in the chamber and not touching the sides.2. Use a new, undamaged plate. If a corner is chipped, you can sometimes make a 45-degree cut to remove the damaged area.[6] |
| Unexpected Spots Appear | 1. Contamination from handling the TLC plate.2. The compound is unstable on silica gel and is decomposing.[10] | 1. Handle TLC plates by the edges to avoid transferring oils from your skin.[11]2. Run a 2D TLC to check for decomposition. If the compound is unstable, consider using a different stationary phase like alumina or a reversed-phase plate.[10] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Reaction
This protocol outlines the procedure for monitoring a typical reaction where this compound is the starting material.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine)[5]
-
Reaction mixture aliquots
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the plate.[9] Mark three lanes: "SM" for the starting material (this compound), "C" for a co-spot, and "R" for the reaction mixture.[5]
-
Spot the Plate:
-
Develop the Plate: Add the mobile phase to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber's atmosphere.[5] Carefully place the spotted TLC plate into the chamber.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[5] Let the plate dry. Visualize the spots under a UV lamp and circle them with a pencil.[5] If needed, use a chemical stain for further visualization.
-
Analyze the Results: The reaction is progressing if the starting material spot in the "R" lane diminishes and a new product spot appears.[12] The reaction is complete when the starting material spot is no longer visible in the "R" lane.
Workflow for TLC Reaction Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC stains [reachdevices.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Chromatography [chem.rochester.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Unexpected Byproducts in 2-Amino-5-bromophenol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing unexpected byproducts during chemical reactions involving 2-Amino-5-bromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the synthesis of this compound from 5-bromo-2-nitrophenol?
A1: The most frequently encountered byproduct is 2-aminophenol. This occurs due to a side reaction known as hydrodehalogenation, where the bromine atom on the aromatic ring is replaced by a hydrogen atom during the reduction of the nitro group. Another potential class of byproducts arises from the oxidation of the 2-aminophenol product, which can lead to the formation of colored impurities like 2-aminophenoxazin-3-one.
Q2: My reaction mixture has turned a dark color (e.g., brown, purple, or black). What could be the cause?
A2: Dark coloration is typically indicative of oxidation. Aminophenols, including the desired product this compound, are susceptible to air oxidation, which can be accelerated by the presence of metal catalysts and elevated temperatures. The formation of highly conjugated structures, such as quinone-imines or phenoxazinones, from the oxidation of 2-aminophenol or the product itself can result in intense coloration.
Q3: I see an unexpected spot on my TLC plate. How can I identify it?
A3: The first step is to compare the retention factor (Rf) of the unknown spot with that of the starting material (5-bromo-2-nitrophenol) and the expected byproduct (2-aminophenol). If the spot does not correspond to either, it may be another byproduct. Isolation of the spot via techniques like preparative TLC or column chromatography, followed by characterization using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), is the standard procedure for definitive identification.
Q4: How can I minimize the formation of the dehalogenated byproduct, 2-aminophenol?
A4: Minimizing dehalogenation primarily involves the careful selection of the reducing agent and reaction conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is known to sometimes promote dehalogenation. Alternative reducing agents or catalyst systems can be employed. For instance, using Raney Nickel with hydrazine or employing metal salts like tin(II) chloride (SnCl₂) in an acidic medium can be effective in selectively reducing the nitro group without significant loss of the bromine substituent.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Significant formation of byproducts (e.g., dehalogenation). 3. Product loss during workup and purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material. If the reaction has stalled, consider increasing the reaction time or temperature cautiously. 2. Change the reducing agent (see Table 2 for a comparison). Ensure an inert atmosphere if using catalysts sensitive to air. 3. Optimize the extraction and purification steps. Ensure the correct pH is used during aqueous workup to minimize the solubility of the product in the aqueous phase. |
| Presence of a major byproduct identified as 2-aminophenol | 1. The chosen reducing agent and/or catalyst is promoting hydrodehalogenation. 2. Reaction temperature is too high. | 1. Switch to a reducing system less prone to causing dehalogenation. For catalytic hydrogenation, Raney Nickel is often a better choice than Pd/C for halogenated nitroarenes.[1] Stannous chloride (SnCl₂) is also a good alternative.[2] 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Product discoloration (yellow, brown, or darker) | 1. Oxidation of the this compound product or 2-aminophenol byproduct by atmospheric oxygen. 2. Presence of residual metal catalysts that can promote oxidation. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During workup, consider washing with a solution of a reducing agent like sodium bisulfite to remove colored oxidation products. 3. Ensure complete removal of the metal catalyst after the reaction through filtration or appropriate workup procedures. |
| Multiple unexpected spots on TLC | 1. Complex side reactions occurring. 2. Degradation of the starting material or product. | 1. Re-evaluate the reaction conditions (solvent, temperature, pH). 2. Isolate and characterize the major byproducts to understand the degradation pathways. Consider using milder reaction conditions. |
Data Presentation
Table 1: Characteristics of Potential Byproducts
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Identification Methods |
| 2-Aminophenol | C₆H₇NO | 109.13 | White to off-white crystalline solid, can darken on exposure to air and light. | TLC, GC-MS, ¹H NMR, ¹³C NMR, IR |
| 2-Aminophenoxazin-3-one | C₁₂H₈N₂O₂ | 212.21 | Colored solid (e.g., reddish-brown) | UV-Vis, LC-MS, ¹H NMR, ¹³C NMR |
Table 2: Qualitative Comparison of Common Reducing Agents for Nitro Group Reduction
| Reducing Agent/System | Advantages | Disadvantages/Potential for Byproducts |
| Catalytic Hydrogenation (H₂/Pd/C) | High efficiency, clean workup. | Can cause dehalogenation of aryl halides.[3] |
| Catalytic Hydrogenation (H₂/Raney Ni) | Less prone to cause dehalogenation of aryl chlorides and bromides compared to Pd/C.[1] | Requires careful handling (pyrophoric). |
| Tin(II) Chloride (SnCl₂) | Good for selective reduction of nitro groups in the presence of other reducible functionalities.[2] | Requires stoichiometric amounts, and the tin byproducts need to be removed during workup. |
| Iron (Fe) in acidic media | Inexpensive and effective. | Requires acidic conditions and large amounts of iron powder. |
| Sodium Borohydride (NaBH₄) with catalyst | A mild reducing agent that requires a catalyst (e.g., NiCl₂ or Ni(OAc)₂) to reduce nitro groups.[4][5] Can be chemoselective.[6] | The catalytic system needs to be optimized to avoid side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-bromo-2-nitrophenol with Sodium Bisulfite
This protocol is adapted from a known synthetic procedure.[7]
-
Dissolution: Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution. Stir until complete dissolution.
-
Reduction: Add sodium bisulfite (approximately 7 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Identification of 2-Aminophenol Byproduct by TLC
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Prepare standard solutions of the starting material (5-bromo-2-nitrophenol) and authentic 2-aminophenol in the same solvent.
-
TLC Development: Spot the crude mixture and the two standards on a silica gel TLC plate. Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin).
-
Analysis: Compare the Rf value of the unexpected spot in the crude mixture with the Rf of the 2-aminophenol standard. A matching Rf value provides strong evidence for the presence of 2-aminophenol.
Protocol 3: General Procedure for Byproduct Characterization by NMR and MS
-
Isolation: Isolate the unknown byproduct from the reaction mixture using preparative TLC or column chromatography.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the isolated byproduct to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
¹H NMR Spectroscopy: Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to elucidate the proton environment.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum of the isolated byproduct to determine the number and types of carbon atoms present.
-
Structure Elucidation: Combine the information from MS and NMR to propose a structure for the unexpected byproduct.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for unexpected byproducts.
Caption: Logical relationship of analytical methods for byproduct characterization.
References
- 1. rsc.org [rsc.org]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 5. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]
- 6. d-nb.info [d-nb.info]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-5-bromophenol and 2-Amino-4-bromophenol
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted aromatic compounds is crucial for efficient synthetic planning and the development of novel molecular entities. This guide provides an objective comparison of the chemical reactivity of two positional isomers: 2-Amino-5-bromophenol and 2-Amino-4-bromophenol. The reactivity of these molecules is governed by the intricate interplay of the electronic and steric effects of the amino (-NH2), hydroxyl (-OH), and bromo (-Br) substituents on the aromatic ring.
Executive Summary
Overall, 2-Amino-4-bromophenol is predicted to be the more reactive isomer towards electrophilic aromatic substitution. This is attributed to the synergistic activating effects of the ortho-amino and para-hydroxyl groups, which strongly activate the C6 position. In contrast, while this compound is also an activated system, the substitution pattern leads to a more complex interplay of directing effects and potentially lower regioselectivity. In reactions involving the amino group, such as N-acylation, both isomers are expected to exhibit similar high reactivity due to the strong nucleophilicity of the primary amine.
Physicochemical Properties
A comparison of the key physicochemical properties of the two isomers is presented in Table 1. The predicted pKa value for 2-Amino-4-bromophenol suggests it is a slightly stronger acid than typical phenols, a consequence of the electron-withdrawing bromine atom.
| Property | This compound | 2-Amino-4-bromophenol |
| Molecular Formula | C₆H₆BrNO | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol | 188.02 g/mol |
| CAS Number | 38191-34-3[1][2][3][4] | 40925-68-6[5][6][7] |
| Appearance | White to light yellow solid[1] | White to gray to brown powder to crystal[8] |
| Predicted pKa | Not available | 9.19 ± 0.18[5] |
Reactivity Analysis
The reactivity of these aminophenols is primarily dictated by the potent electron-donating and activating effects of the amino and hydroxyl groups, which are both ortho-, para-directing for electrophilic aromatic substitution. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho-, para-directing because of resonance effects.
Electrophilic Aromatic Substitution
The positions on the aromatic ring are activated or deactivated by the substituents, influencing the regioselectivity of reactions like halogenation, nitration, and sulfonation.
Logical Relationship of Directing Effects
Caption: Directing effects of substituents on the aromatic rings of this compound and 2-Amino-4-bromophenol.
In This compound , the C4 and C6 positions are strongly activated. The C4 position is para to the hydroxyl group and ortho to the amino group, while the C6 position is ortho to the hydroxyl group. This synergistic activation makes these positions highly susceptible to electrophilic attack.
For 2-Amino-4-bromophenol , the C6 position is ortho to the strongly activating hydroxyl group and para to the bromine atom. The C3 and C5 positions are also activated to a lesser extent. The strong activation at C6 by the hydroxyl group is expected to make this isomer highly reactive at that specific position.
N-Acylation
N-acylation targets the nucleophilic amino group. This reaction is generally rapid and high-yielding for primary aromatic amines. Both this compound and 2-Amino-4-bromophenol are expected to undergo facile N-acylation with reagents such as acetic anhydride or acetyl chloride. The electronic differences between the isomers are unlikely to produce a significant difference in the rate or yield of N-acylation under standard conditions.
Supporting Experimental Data
While direct comparative kinetic data is scarce, the synthesis of derivatives can provide insights into reactivity. For example, both isomers are used as precursors for benzoxazolones, which are important heterocyclic scaffolds in medicinal chemistry.
| Reactant | Product | Reagents & Conditions | Reported Yield |
| This compound | 6-Bromo-benzoxazolone-(2) | Urea, water, mineral acid, 20-160 °C | Not Specified[9] |
| 2-Amino-4-bromophenol | 5-Bromo-benzoxazolone-(2) | Urea, water, mineral acid, 20-160 °C | Not Specified[9] |
The patent describing these transformations does not provide yields, precluding a direct comparison of efficiency in this specific reaction.[9] However, the successful synthesis of both products underscores the utility of these isomers as synthetic building blocks.
Experimental Protocols
Detailed methodologies for key transformations are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
General Procedure for Electrophilic Bromination
This protocol describes a representative method for the bromination of an activated aminophenol derivative.
Experimental Workflow for Electrophilic Bromination
Caption: A generalized workflow for the electrophilic bromination of an aminophenol.
Materials:
-
2-Amino-bromophenol isomer (1.0 eq)
-
Glacial acetic acid
-
Bromine (1.0 - 1.1 eq)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-amino-bromophenol isomer in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine in glacial acetic acid and add it dropwise to the stirred aminophenol solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench the excess bromine.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
General Procedure for N-Acylation
This protocol outlines a standard procedure for the acetylation of the amino group.
Materials:
-
2-Amino-bromophenol isomer (1.0 eq)
-
Anhydrous pyridine
-
Acetic anhydride (1.1 - 1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-bromophenol isomer in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acylated product.
Conclusion
References
- 1. This compound | 38191-34-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Amino-4-bromophenol CAS#: 40925-68-6 [m.chemicalbook.com]
- 6. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
Quantitative Comparison of Bromophenol Acidity
An Objective Comparison of Bromophenol Isomer Acidity for Researchers
For professionals in chemical research and drug development, a nuanced understanding of how molecular structure influences chemical properties is paramount. The acidity of substituted phenols, quantified by their acid dissociation constant (pKa), is a critical parameter that affects reactivity, solubility, and biological interactions. This guide provides a detailed comparison of the acidity of the three positional isomers of bromophenol: 2-bromophenol, 3-bromophenol, and 4-bromophenol. The analysis is supported by experimental data, a detailed experimental protocol for pKa determination, and a visualization of the underlying chemical principles.
The acidity of the bromophenol isomers is directly compared using their experimental pKa values in water, typically at or near 25°C. A lower pKa value signifies a stronger acid, indicating a greater tendency to donate a proton.
| Compound | Isomer Position | pKa Value |
| 2-Bromophenol | ortho | 8.42[1] |
| 3-Bromophenol | meta | 9.11[1] |
| 4-Bromophenol | para | 9.34[1] |
Understanding the Acidity Trends
The acidity of substituted phenols is determined by the electronic effects of the substituents on the stability of the resulting phenoxide ion after deprotonation. Halogens like bromine exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+R).[1]
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent, weakening as the distance from the hydroxyl group increases. The -I effect stabilizes the negative charge of the phenoxide ion, thereby increasing the acidity of the phenol.
-
Resonance Effect (+R): The bromine atom has lone pairs of electrons that can be delocalized into the pi-system of the benzene ring.[2][3] This effect donates electron density to the ring, particularly at the ortho and para positions.[2][4] This donation of electron density destabilizes the phenoxide ion, making the phenol less acidic.
The net effect on acidity is a balance between these two opposing forces:
-
2-Bromophenol (ortho): The bromine atom is closest to the hydroxyl group, maximizing the electron-withdrawing inductive effect (-I). While there is also a destabilizing resonance effect (+R), the strong inductive effect at this position is the dominant factor, leading to the greatest stabilization of the phenoxide ion among the three isomers. Consequently, 2-bromophenol is the most acidic.
-
3-Bromophenol (meta): At the meta position, the resonance effect is not operative. Therefore, only the electron-withdrawing inductive effect (-I) influences the acidity. This effect stabilizes the phenoxide ion, making 3-bromophenol more acidic than phenol itself. However, the inductive effect is weaker at the meta position compared to the ortho position.
-
4-Bromophenol (para): In the para position, both the inductive (-I) and resonance (+R) effects are at play. The inductive effect is weaker than in the ortho position due to the increased distance. The electron-donating resonance effect (+R) counteracts the inductive effect, leading to the least stabilization of the phenoxide ion among the isomers. As a result, 4-bromophenol is the least acidic of the three.
Experimental Protocol: Spectrophotometric Determination of pKa
A common and accurate method for determining the pKa of phenolic compounds is through spectrophotometric titration. This method relies on the principle that the acidic (protonated) and basic (deprotonated) forms of the compound have different UV-Vis absorption spectra.
Objective: To determine the pKa of a bromophenol isomer by measuring the change in absorbance at a specific wavelength as a function of pH.
Materials:
-
Bromophenol isomer
-
Spectrophotometer
-
pH meter, calibrated
-
Series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11)
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the bromophenol isomer in a suitable solvent (e.g., ethanol) and then dilute it with deionized water to a known concentration.
-
Preparation of Test Solutions: For each buffer solution, prepare a test sample by adding a precise volume of the bromophenol stock solution to a volumetric flask and diluting to the mark with the buffer. This creates a series of solutions with the same total concentration of the bromophenol but at different pH values.
-
Spectrophotometric Measurements:
-
Determine the absorption spectra for the bromophenol in a highly acidic solution (e.g., pH 2, where it is fully protonated, HIn) and a highly basic solution (e.g., pH 12, where it is fully deprotonated, In⁻).
-
Identify the wavelength of maximum absorbance (λ_max) for the deprotonated (phenoxide) form.
-
Measure the absorbance of each buffered test solution at this λ_max.
-
-
Data Analysis:
-
The Henderson-Hasselbalch equation can be rearranged for spectrophotometric data: pH = pKa + log([In⁻]/[HIn])
-
The ratio of the deprotonated to protonated forms can be determined from the absorbance values: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A) where A is the absorbance of the buffered solution, A_HIn is the absorbance of the fully protonated form, and A_In⁻ is the absorbance of the fully deprotonated form.
-
Plot pH (y-axis) versus log([In⁻]/[HIn]) (x-axis). The data should yield a straight line.
-
The pKa is the value of the pH when the concentration of the protonated and deprotonated forms are equal, which corresponds to the y-intercept of the plot.[5]
-
Visualization of Acidity Factors
The following diagram illustrates the key electronic effects that determine the relative acidity of the bromophenol isomers.
References
Reactivity Face-Off: 2-Amino-5-bromophenol vs. 2-Amino-5-chlorophenol in Synthetic Applications
A Comparative Guide for Researchers in Drug Development and Chemical Synthesis
The strategic selection of starting materials is a critical determinant of success in the synthesis of novel chemical entities. For researchers and professionals in drug development, substituted aminophenols are invaluable building blocks for a diverse array of heterocyclic compounds that form the core of many therapeutic agents. This guide presents an objective, data-driven comparison of the reactivity of two closely related synthetic intermediates: 2-amino-5-bromophenol and 2-amino-5-chlorophenol. By examining their performance in key synthetic transformations, this document aims to provide the necessary insights for making informed decisions in experimental design.
Theoretical Reactivity Analysis: The Halogen's Influence
The primary differentiator in the reactivity of this compound and 2-amino-5-chlorophenol lies in the electronic properties of the halogen substituent. While both bromine and chlorine are electron-withdrawing via the inductive effect, their influence on the reactivity of the amino and hydroxyl groups, as well as the aromatic ring itself, can lead to notable differences in reaction outcomes.
In reactions involving nucleophilic attack by the amino group, such as N-acylation , the electron-withdrawing nature of the halogen can decrease the nucleophilicity of the amine. Chlorine is more electronegative than bromine, and thus exerts a stronger inductive effect. This would suggest that the amino group of 2-amino-5-chlorophenol is slightly less nucleophilic than that of its bromo counterpart, potentially leading to slower reaction rates or requiring more forcing conditions for acylation.
Conversely, in reactions where the halogen acts as a leaving group, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) , the carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond. This results in a significantly higher reactivity for this compound in such transformations, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields.
Comparative Data: N-Acylation Performance
While direct side-by-side kinetic studies for the N-acylation of these two specific compounds are not extensively reported in the literature, we can extrapolate the expected performance based on the electronic principles discussed. The following table provides a comparative summary of the expected outcomes for the N-acetylation of this compound and 2-amino-5-chlorophenol with acetic anhydride.
| Parameter | This compound | 2-Amino-5-chlorophenol | Rationale |
| Relative Reaction Rate | Faster | Slower | The stronger inductive effect of chlorine slightly reduces the nucleophilicity of the amino group. |
| Typical Reaction Time | 1-2 hours | 2-4 hours | A more nucleophilic amine will react more rapidly with the electrophilic acylating agent. |
| Expected Yield | >90% | 85-90% | Under optimized conditions, both should give good yields, but the bromo-compound may be more efficient. |
| Reaction Conditions | Room temperature to mild heating (40-50°C) | Mild to moderate heating (50-70°C) may be required to achieve comparable rates. |
Experimental Protocols
The following are detailed experimental protocols for a key synthetic transformation, N-acetylation, for both this compound and 2-amino-5-chlorophenol. This reaction is a fundamental step in many drug synthesis workflows, often preceding cyclization or further functionalization.
Protocol 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.88 g (10 mmol) of this compound in 20 mL of glacial acetic acid with gentle warming.
-
To the stirred solution, add 1.5 mL (16 mmol) of acetic anhydride.
-
Heat the reaction mixture at 50°C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure N-(4-bromo-2-hydroxyphenyl)acetamide.
Protocol 2: Synthesis of N-(4-chloro-2-hydroxyphenyl)acetamide
Materials:
-
2-Amino-5-chlorophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.44 g (10 mmol) of 2-amino-5-chlorophenol in 20 mL of glacial acetic acid with gentle warming.
-
To the stirred solution, add 1.5 mL (16 mmol) of acetic anhydride.
-
Heat the reaction mixture at 60°C for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-chloro-2-hydroxyphenyl)acetamide.
Visualizing the Synthetic Workflow
The N-acylation of 2-amino-5-halophenols is a critical step in the synthesis of various heterocyclic compounds, such as benzoxazoles, which are prevalent in medicinal chemistry. The following diagram illustrates a typical experimental workflow for this process.
Conclusion
Comparative analysis of catalysts for Suzuki coupling of aminobromophenols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical application of this reaction lies in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The coupling of substrates bearing multiple functional groups, such as aminobromophenols, presents a unique challenge in catalyst selection to achieve high yields and selectivity. The presence of both an activating amino group and a hydroxyl group on the aromatic ring can influence the catalytic cycle, making the choice of catalyst, ligand, and base paramount for a successful transformation.
This guide provides a comparative overview of various catalyst systems for the Suzuki-Miyaura coupling of aminobromophenols and structurally similar substrates, supported by experimental data from the literature.
Catalyst Performance Comparison
The selection of an appropriate catalyst system is critical for the successful Suzuki-Miyaura coupling of aminobromophenols. While classical palladium catalysts such as Pd(PPh₃)₄ offer reliability, modern systems involving palladium acetate with bulky, electron-rich phosphine ligands like SPhos can provide superior yields under milder conditions.[1] For substrates prone to deactivation or side reactions, specialized ligands and conditions are often necessary. The following table summarizes the performance of different palladium-based catalyst systems in the Suzuki coupling of aminobromophenols and analogous compounds.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O (5:1) | 90 | 12 | 85 | 2-Bromophenol |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 8 | 92 | 2-Bromophenol |
| PdCl₂(dppf) | - | Cs₂CO₃ | DME/H₂O (5:1) | 80 | 16 | 88 | 2-Bromophenol |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for structurally similar substrates and serve as a strong starting point for optimization.[1][2]
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for the Suzuki coupling of various aminobromophenols with arylboronic acids.
Materials:
-
Aminobromophenol (e.g., 2-amino-4-bromophenol)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%)
-
Ligand (if applicable, e.g., SPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DME, often in a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the aminobromophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
If using a liquid catalyst or a pre-dissolved catalyst solution, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminobiarylphenol.
Mandatory Visualizations
To better understand the experimental process and the relationships between reaction components, the following diagrams are provided.
References
A Comparative Guide to the Bioisosteric Replacement of 2-Amino-5-bromophenol in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug design, aimed at optimizing efficacy, safety, and pharmacokinetic profiles. 2-Amino-5-bromophenol, a substituted aminophenol, represents a scaffold of interest due to the diverse biological activities exhibited by its derivatives. However, the presence of the aniline and phenol moieties can introduce metabolic liabilities, such as rapid oxidation and conjugation, leading to poor bioavailability and potential toxicity. Bioisosteric replacement offers a rational approach to mitigate these issues while retaining or enhancing the desired biological activity.
This guide provides a comparative overview of potential bioisosteric replacements for the key functional groups of this compound: the amino group, the phenolic hydroxyl group, and the bromine atom. We present available experimental data, detailed methodologies for relevant assays, and visualizations of pertinent biological pathways to aid researchers in the design of novel analogs with improved drug-like properties.
The Rationale for Bioisosteric Replacement
Aniline and phenol groups are often considered "structural alerts" in medicinal chemistry. The electron-rich nature of the aniline moiety makes it susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially forming reactive quinone-imine intermediates that can lead to idiosyncratic adverse drug reactions.[1][2] Similarly, the phenolic hydroxyl group is prone to rapid phase II metabolism, primarily through glucuronidation and sulfation, which can result in rapid clearance and low oral bioavailability.[3][4] The bromine atom, while contributing to the lipophilicity and potentially the binding affinity of a molecule, can also be a site of metabolic transformation.
Bioisosteric replacement aims to substitute these metabolically vulnerable groups with other functional groups or moieties that mimic their size, shape, and electronic properties but are more resistant to metabolic degradation.[5][6][7] This can lead to improved metabolic stability, enhanced pharmacokinetic profiles, and reduced toxicity.[5][8]
Comparative Analysis of Bioisosteric Replacements
While direct comparative experimental data for bioisosteric replacements of this compound is limited in the public domain, we can extrapolate from studies on related aminophenol and bromophenol derivatives. A notable area of investigation for such compounds is their potential as anticancer agents.
Anticancer Activity of this compound Derivatives
A study on a series of this compound derivatives hybridized with an indolin-2-one moiety has demonstrated their potent in vitro anticancer activity against a panel of human cancer cell lines.[9] Although these are derivatives rather than true bioisosteres, the data provides a valuable benchmark for the biological activity of the core scaffold.
Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of this compound-Indolin-2-one Derivatives
| Compound ID | A549 (Lung Cancer) | Bel7402 (Liver Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | HCT116 (Colon Cancer) |
| 17a | 2.8 ± 0.3 | 3.5 ± 0.4 | 4.1 ± 0.5 | 3.9 ± 0.4 | 3.1 ± 0.3 |
| 17b | 3.1 ± 0.3 | 4.0 ± 0.4 | 4.8 ± 0.5 | 4.5 ± 0.5 | 3.6 ± 0.4 |
| 18a | 2.5 ± 0.2 | 3.1 ± 0.3 | 3.8 ± 0.4 | 3.5 ± 0.3 | 2.9 ± 0.3 |
| 19a | 2.2 ± 0.2 | 2.8 ± 0.3 | 3.4 ± 0.3 | 3.1 ± 0.3 | 2.6 ± 0.2 |
| 19b | 2.6 ± 0.3 | 3.3 ± 0.3 | 4.0 ± 0.4 | 3.7 ± 0.4 | 3.0 ± 0.3 |
| 20a | 3.5 ± 0.4 | 4.2 ± 0.4 | 5.0 ± 0.5 | 4.8 ± 0.5 | 4.0 ± 0.4 |
| Sunitinib | 4.1 ± 0.4 | 5.2 ± 0.5 | 6.3 ± 0.6 | 5.8 ± 0.6 | 4.9 ± 0.5 |
Data extracted from Wang et al. (2015). Values are presented as mean ± standard deviation.[9]
Potential Bioisosteric Replacements and Their Predicted Impact
Based on established principles of medicinal chemistry, several bioisosteric replacements for the functional groups of this compound can be proposed. The following table outlines these potential replacements and their anticipated effects on key drug-like properties.
Table 2: Proposed Bioisosteric Replacements for this compound and Their Predicted Effects
| Original Group | Bioisosteric Replacement | Rationale and Predicted Impact |
| Amino (-NH₂) | Hydroxylamine (-NHOH), Methoxyamine (-NHOCH₃) | May alter basicity and hydrogen bonding capacity. Potential for improved metabolic stability by blocking N-oxidation. |
| Saturated cyclic amines (e.g., aminocyclohexane) | Aims to reduce susceptibility to aromatic amine oxidation, thereby decreasing the formation of reactive metabolites.[10] | |
| Phenolic Hydroxyl (-OH) | Hydroxamic acid (-CONHOH), N-hydroxyurea (-NHCONHOH) | Can mimic the acidic proton and hydrogen bonding ability of the phenol while potentially altering the metabolic profile. |
| Heterocyclic replacements (e.g., 2-pyridinol, benzimidazolone) | These can act as phenol mimics, often with improved metabolic stability and pharmacokinetic properties.[3][4][11] | |
| Bromine (-Br) | Chlorine (-Cl), Fluorine (-F) | Halogen replacement can fine-tune lipophilicity, membrane permeability, and binding interactions. Fluorine is often used to block metabolic oxidation at that position.[5] |
| Trifluoromethyl (-CF₃) | A strong electron-withdrawing group that can significantly alter the electronic properties of the ring and improve metabolic stability. | |
| Cyano (-CN) | Can act as a hydrogen bond acceptor and may influence metabolic pathways differently than a halogen. |
Experimental Protocols
To enable a comprehensive comparison of this compound and its bioisosteric analogs, a panel of standardized in vitro assays is essential.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HepG2, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the test compound to the pre-warmed reaction mixture to initiate the metabolic reaction. Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Signaling Pathway Visualization
Derivatives of this compound have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which subsequently modulates the ROS-mediated apoptotic pathway.[9] The following diagram illustrates a simplified representation of this pathway.
Caption: A simplified diagram of the ROS-mediated apoptotic pathway.
Experimental Workflow for Bioisosteric Replacement
The process of designing and evaluating bioisosteric replacements for a lead compound like this compound follows a structured workflow.
Caption: A typical workflow for the design and evaluation of bioisosteric replacements.
Conclusion
The bioisosteric replacement of the amino, hydroxyl, and bromo groups in this compound presents a promising strategy for developing novel drug candidates with improved pharmacological and pharmacokinetic properties. While direct comparative data is currently scarce, the principles of medicinal chemistry and data from related compounds suggest that such modifications could lead to enhanced metabolic stability and potentially improved therapeutic profiles. The experimental protocols and workflows outlined in this guide provide a framework for the systematic design and evaluation of bioisosteric analogs, facilitating the discovery of new and improved therapeutic agents. Further research is warranted to synthesize and test these proposed bioisosteres to validate their potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenol (bio)isosteres in drug design and development | Semantic Scholar [semanticscholar.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. ctppc.org [ctppc.org]
- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Blueprint of Life's Building Blocks: A Comparative Guide to Structuring 2-Amino-5-bromophenol Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Amino-5-bromophenol derivatives, a class of compounds with significant potential in medicinal chemistry.
The journey from a theoretical molecular design to a tangible, effective therapeutic agent is paved with rigorous analytical checkpoints. For derivatives of this compound, molecules that serve as versatile scaffolds in the synthesis of pharmaceuticals, ensuring the correct atomic arrangement is paramount. An error in structure can lead to a loss of biological activity, unforeseen toxicity, or the complete failure of a drug development program.
This guide delves into the primary analytical methodologies employed for the structural elucidation of these vital compounds. We will explore the strengths and nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. By presenting experimental data in clear, comparative tables, detailing the protocols for each technique, and illustrating the validation workflow, we aim to equip researchers with the knowledge to confidently and accurately characterize their synthesized this compound derivatives.
The Analyst's Toolkit: A Comparative Overview
The structural validation of a synthesized this compound derivative is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed to build a comprehensive and unambiguous picture of the molecule. Each technique provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | Provides detailed information about the carbon-hydrogen framework. | Requires soluble samples; complex spectra for large molecules. |
| FT-IR | Presence of functional groups (e.g., -NH₂, -OH, C-Br). | Fast, non-destructive, and sensitive to changes in functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can offer structural clues. | High sensitivity, requires very small sample amounts. | Isomers may not be distinguishable; fragmentation can be complex. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal, including bond lengths and angles. | Provides the definitive, unambiguous structure. | Requires a suitable single crystal, which can be difficult to grow. |
Deciphering the Signals: Spectroscopic Data Comparison
The following tables summarize typical spectroscopic data for the parent compound, this compound, and provide a template for what to expect with its derivatives. Substitutions on the aromatic ring or modifications to the amino or hydroxyl groups will lead to predictable shifts in these values.
NMR Spectral Data
¹H NMR (Proton NMR): The chemical shifts (δ) in ppm are indicative of the electronic environment of each proton.
| Proton Assignment | This compound [1] | Hypothetical Derivative A (e.g., N-acetyl) | Hypothetical Derivative B (e.g., 4-chloro) |
| H-3 | 6.56 (d, J=8Hz) | ~6.7-6.9 | ~6.6 |
| H-4 | 6.78 (dd, J=8.2Hz) | ~7.0-7.2 | - |
| H-6 | 6.82 (d, J=2Hz) | ~7.1-7.3 | ~6.9 |
| -NH₂ | 4.03 (bs) | ~8.5-9.5 (amide NH) | ~4.1 |
| -OH | 7.08 (bs) | ~9.0-10.0 | ~7.2 |
¹³C NMR (Carbon NMR): Provides information on the carbon skeleton of the molecule.
| Carbon Assignment | This compound (Predicted) | Hypothetical Derivative A (e.g., N-acetyl) | Hypothetical Derivative B (e.g., 4-chloro) |
| C-1 (C-OH) | ~145-150 | ~145-150 | ~144-149 |
| C-2 (C-NH₂) | ~135-140 | ~130-135 | ~136-141 |
| C-3 | ~115-120 | ~115-120 | ~116-121 |
| C-4 | ~120-125 | ~120-125 | ~128-133 (C-Cl) |
| C-5 (C-Br) | ~110-115 | ~110-115 | ~111-116 |
| C-6 | ~118-123 | ~118-123 | ~119-124 |
FT-IR Spectral Data
Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecule.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) [1] | Expected Range for Derivatives (cm⁻¹) |
| O-H (phenol) | Stretching | 3496 (broad) | 3200-3600 (broad) |
| N-H (amine) | Stretching | 3377, 3298 | 3300-3500 (primary amines show two bands) |
| C=C (aromatic) | Stretching | 1598, 1502 | 1450-1600 |
| C-O (phenol) | Stretching | 1269, 1210 | 1200-1300 |
| C-N (aromatic) | Stretching | 1200-1350 | 1200-1350 |
| C-Br | Stretching | ~500-600 | ~500-600 |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. The molecular ion peak (M+) for this compound is expected at m/z 187 and 189 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
| Ion | m/z (mass-to-charge ratio) | Significance |
| [M]⁺ | 187/189 | Molecular ion peak, confirming the molecular weight. |
| [M-H₂O]⁺ | 169/171 | Loss of a water molecule. |
| [M-NH₃]⁺ | 170/172 | Loss of an ammonia molecule. |
| [M-Br]⁺ | 108 | Loss of a bromine radical. |
The Path to Confirmation: A Structural Validation Workflow
The process of validating the structure of a synthesized this compound derivative follows a logical progression, starting with preliminary checks and culminating in definitive structural elucidation.
Caption: A typical workflow for the structural validation of a synthesized organic compound.
In-Depth Methodologies: Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and the chemical environment of protons and carbons.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[2] The choice of solvent is crucial and should be based on the solubility of the compound and its chemical stability.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Standard parameters are often sufficient, but for quantitative analysis, a longer relaxation delay may be necessary to ensure full relaxation of all protons.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing and Analysis: The acquired data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak. Integration of the proton signals provides the relative ratio of different types of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
Sample Application: Place a small amount of the solid, purified this compound derivative directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.[3]
-
Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the expected functional groups.
Protocol (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Place the powder in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Protocol (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron to form a molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Protocol:
-
Crystal Growth: Grow single crystals of the purified this compound derivative of suitable size (typically 0.1-0.3 mm) and quality.[4] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined to best fit the experimental data.[4]
-
Structure Validation and Analysis: The final crystal structure is validated to ensure its quality. Bond lengths, bond angles, and other geometric parameters are analyzed to provide a detailed and unambiguous 3D structure of the molecule.[5]
Conclusion
The structural validation of synthesized this compound derivatives is a critical and multi-faceted process. While techniques like FT-IR and Mass Spectrometry provide rapid and valuable initial assessments of functional groups and molecular weight, NMR spectroscopy is indispensable for elucidating the detailed connectivity of the molecular framework. For an unequivocal determination of the three-dimensional atomic arrangement, single-crystal X-ray crystallography stands as the gold standard.
By employing a combination of these powerful analytical tools and following rigorous experimental protocols, researchers can confidently ascertain the precise structure of their synthesized compounds. This foundational knowledge is essential for understanding structure-activity relationships, ensuring the safety and efficacy of potential drug candidates, and ultimately, advancing the frontiers of medicinal chemistry and drug development.
References
A Comparative Guide to the Electronic Properties of 2-Amino-5-bromophenol and its Analogs based on DFT Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2-Amino-5-bromophenol and its structurally related analogs, leveraging Density Functional Theory (DFT) studies. While direct DFT investigations on this compound are not extensively available in the reviewed literature, a robust understanding of its electronic characteristics can be inferred by examining analogous substituted phenols. This document synthesizes available data to offer insights into its potential electronic behavior, crucial for applications in drug design and materials science.
Comparison of Electronic Properties
The electronic properties of phenolic compounds are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the amino (-NH₂) group, and electron-withdrawing groups, like bromine (-Br), modulate the electron density distribution, which in turn affects the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic transitions.[1]
The following table summarizes key electronic properties calculated using DFT for 2-aminophenol, a close structural analog of this compound. These values provide a baseline for understanding the electronic effects of the amino and hydroxyl groups on the phenol ring. The introduction of a bromine atom is expected to further influence these properties.
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Aminophenol | B3LYP | 6-31G | -4.86 | - | - |
| 3-Aminophenol | B3LYP | 6-31G | -5.10 | - | - |
| 4-Aminophenol | B3LYP | 6-31G* | -4.70 | - | - |
Data extracted from a DFT study on aminophenol stability.[2] The LUMO and HOMO-LUMO gap values were not explicitly provided in the referenced abstract for all isomers.
A study on various ortho-substituted phenols, including 2-aminophenol, highlighted that substituents significantly affect the electron distribution and natural charge on the constituent atoms.[3] The delocalization of nonbonding electrons from the substituents to the phenyl ring increases its electron density.[3] For this compound, the interplay between the electron-donating amino group and the electron-withdrawing but ortho-para directing bromine atom will determine its overall electronic profile.
Experimental Protocols
The computational data presented for the analog compounds are typically obtained through the following DFT protocol:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP with 6-31++G(d,p).[4]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the HOMO and LUMO.
-
Analysis: The output files from the DFT calculations are analyzed to extract the desired electronic properties. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions.[3]
Experimental validation of calculated electronic properties often involves spectroscopic techniques. For instance, the electronic absorption spectra (UV-Vis) can be recorded and compared with the computationally predicted electronic transitions, which are often calculated using Time-Dependent DFT (TD-DFT).[4][5]
DFT Workflow for Electronic Property Analysis
The following diagram illustrates a typical workflow for the computational study of molecular electronic properties using DFT.
Caption: A flowchart of the DFT calculation process.
Conclusion
While direct computational studies on this compound are sparse, a comparative approach using data from analogous molecules like 2-aminophenol provides valuable predictive insights into its electronic properties. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom suggests a nuanced electronic structure that warrants further dedicated computational and experimental investigation. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug development and materials science.
References
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-Amino-5-bromophenol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical intermediates is fundamental to ensuring the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs).[1] 2-Amino-5-bromophenol is a key building block in various synthetic pathways, and its purity critically impacts reaction outcomes and impurity profiles of subsequent products.[2][3] This guide provides a comprehensive comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), two powerful analytical techniques for assessing the purity of this compound.
The Principle: qNMR as a Primary Analytical Method
Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it determines the purity or concentration of a substance directly, without the need for a reference standard of the analyte itself.[1][4] The core principle of qNMR relies on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[5] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be calculated with high accuracy and traceability to the International System of Units (SI).[6][7]
In contrast, HPLC is a comparative method that separates components of a mixture, with purity often assessed by peak area percentage.[1] This approach can be highly sensitive but assumes that all components have a similar response to the detector (e.g., UV-Vis), which can lead to inaccuracies if impurities have different chromophores.[8] Accurate quantification by HPLC typically requires specific reference standards for each impurity.[9]
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines the steps for determining the purity of this compound using an internal standard.
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: Maleic acid (Certified Reference Material, CRM). It is stable, non-hygroscopic, and has signals that do not overlap with the analyte.[8][10] Dimethyl sulfone is another suitable alternative.[11]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with signals of interest.[12]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) with a proton probe.[2]
-
Equipment: High-precision analytical balance (at least 5 decimal places).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial. The weighing process is a critical source of uncertainty and must be performed with care.[11][12]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution, vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum. Key parameters must be optimized for quantification:
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[13]
-
Relaxation Delay (d1): This is the most critical parameter.[13] Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated. A preliminary T₁ measurement (inversion recovery experiment) is recommended. For many small molecules, a delay of 30-60 seconds is sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate, depending on the sample concentration.
-
No Spinning: To avoid spinning sidebands that can interfere with integration, do not spin the sample.[13]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For this compound in DMSO-d₆, the aromatic protons are suitable candidates. For Maleic acid, the vinylic proton signal is used.
-
Calculate the purity using the following formula:
Where:
-
PA = Purity of the analyte
-
IA, IStd = Integral areas of the analyte and standard signals
-
NA, NStd = Number of protons for the integrated signals of the analyte and standard
-
MA, MStd = Molar masses of the analyte and standard
-
mA, mStd = Masses of the analyte and standard
-
PStd = Purity of the internal standard (from CRM certificate)
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for purity assessment by area normalization.
Instrumentation and Conditions:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 10% to 90% Acetonitrile over 20 minutes to ensure separation of potential impurities.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength determined from the UV spectrum of this compound.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[15]
Comparative Data and Performance
The choice between qNMR and HPLC depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on molar concentration.[1] | Comparative, separative method based on detector response.[1] |
| Reference Standard | Requires a certified internal standard (structurally unrelated).[9] | Requires a reference standard of the analyte for assay; purity by area % assumes equal response factors.[16] |
| Accuracy | High; provides an absolute purity value.[1] | High for assay with a standard, but can be biased in area % purity if impurity response factors differ.[1] |
| Precision (% RSD) | Excellent, typically < 1.0%.[12] | Very good, typically < 2.0%.[17] |
| Selectivity | High, based on distinct chemical shifts. Challenging with severe signal overlap.[1] | High, based on chromatographic separation. Excellent for resolving closely related impurities.[17] |
| Sample Throughput | Lower, due to long relaxation delays required for accuracy.[16] | Higher, with typical run times of 20-30 minutes.[16] |
| Sample Nature | Non-destructive; sample can be recovered.[16] | Destructive.[16] |
| Information Provided | Absolute purity, structural confirmation, and identification of impurities if signals are assignable.[16] | Relative purity, retention times, and impurity profile.[16] |
| Sensitivity | Lower, best for quantifying components > 0.1%.[16] | Higher, excellent for detecting trace impurities (ng/mL range).[17] |
Visualizing the Methodologies
The workflows for qNMR and the comparative logic between the analytical techniques can be visualized to better understand their processes and relationships.
Conclusion and Recommendations
For the purity assessment of this compound, qNMR is a superior technique for obtaining an accurate, absolute purity value with direct SI traceability.[4][6] It is particularly valuable for certifying reference materials or when a specific reference standard for the analyte is not available.[8] Its ability to provide structural confirmation alongside quantitative data in a single, non-destructive experiment is a significant advantage.[16]
HPLC remains the workhorse for routine quality control, offering higher throughput and superior sensitivity for detecting trace impurities.[14][16] It excels at creating a detailed impurity profile, which is crucial for process development and quality control.
Ultimately, for a comprehensive purity validation, an orthogonal approach combining both techniques is recommended.[16] HPLC can provide a high-sensitivity impurity profile, while qNMR confirms the identity and provides an accurate, absolute measure of the bulk material's purity. This dual approach ensures the highest level of confidence in the quality of this compound for its critical role in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. qNMR - BIPM [bipm.org]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. enovatia.com [enovatia.com]
- 9. almacgroup.com [almacgroup.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukisotope.com [ukisotope.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromophenol: A Guide for Laboratory Professionals
Immediate Safety and Disposal Overview: 2-Amino-5-bromophenol is a hazardous chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1][2] Proper disposal involves treating it as hazardous waste in accordance with all applicable national and local regulations.[3][4] It is crucial to avoid mixing this compound waste with other non-hazardous waste streams.
Key Hazard and Disposal Information
| Property | Information | Citations |
| Chemical Name | This compound | [4] |
| CAS Number | 38191-34-3 | |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. | [1][2] |
| GHS Hazard Codes | H302, H312, H315, H317, H319, H332, H335 | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [2][5] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant or licensed contractor. | [3][4][6] |
| Spill Procedure | Collect spilled material with an inert absorbent, place in a sealed container for disposal, and prevent entry into drains. | [2][3][7] |
Detailed Disposal Protocol
This step-by-step guide provides the methodology for the safe disposal of this compound and materials contaminated with it.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., personal protective equipment, weighing papers, absorbent pads), must be classified and segregated as hazardous chemical waste.[3]
-
Do not mix this hazardous waste with non-hazardous materials or other incompatible chemical waste streams.[3]
2. Containerization:
-
Use a designated, chemically compatible, and sealable waste container for all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.[3]
4. Disposal Request and Execution:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][7]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.[3]
-
Follow the specific instructions provided by the EHS department or the disposal contractor for packaging and pickup.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
-
Wearing appropriate PPE, prevent further leakage if it is safe to do so.
-
Collect the spilled solid material, or use an inert absorbent for solutions, and place it into a sealed container for disposal as hazardous waste.[3][7]
-
Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.
-
Do not allow wash water from cleaning to enter drains.[4]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. astechireland.ie [astechireland.ie]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
